(2-Iodophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMKWMSHGAYLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362527 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50914-15-3 | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-iodophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Iodophenyl)hydrazine CAS number 50914-15-3 technical data
An In-depth Technical Guide to (2-Iodophenyl)hydrazine (CAS: 50914-15-3): Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
This compound is a substituted aromatic hydrazine that has emerged as a pivotal building block in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive hydrazine group and an ortho-positioned iodine atom on an aromatic ring, renders it a versatile precursor for constructing complex molecular architectures. The hydrazine moiety is the classical cornerstone for the Fischer indole synthesis, providing access to a privileged heterocyclic scaffold, while the carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions. This combination allows for a modular and powerful approach to synthesizing diverse, highly functionalized indole derivatives and other nitrogen-containing heterocycles. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, synthetic routes, characteristic reactivity, and key applications, with a focus on the causal logic behind experimental methodologies.
Part 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is a solid at room temperature with limited water solubility, necessitating the use of organic solvents for most reactions.[1][2]
Summary of Physicochemical Data
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50914-15-3 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂ | [2][3] |
| Molecular Weight | 234.04 g/mol | [2][3] |
| Melting Point | 29-30 °C | [1] |
| Appearance | Solid | [4] |
| Solubility | Slightly soluble in water (8.9 g/L at 25 °C) | [2] |
| InChI Key | KMMKWMSHGAYLMZ-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)I)NN | [1][2] |
Note: The hydrochloride salt (CAS: 60481-34-7) is also commercially available and possesses different physical properties, such as a higher molecular weight (270.5 g/mol ).[5][6]
Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of this compound before its use in sensitive synthetic applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-H protons of the hydrazine group. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex splitting pattern due to the ortho-iodo substitution. The two hydrazine protons (-NHNH₂) will appear as two separate, often broad, signals that are exchangeable with D₂O.
-
¹³C NMR : The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon atom directly bonded to the iodine (C-I) will be significantly shifted upfield due to the heavy atom effect.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
N-H Stretching : Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
Aromatic C-H Stretching : Signals typically appearing just above 3000 cm⁻¹.
-
Aromatic C=C Stretching : Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching : Found in the 1250-1350 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 234 is expected. A characteristic peak at m/z = 127 corresponding to I⁺ is also anticipated, along with fragments resulting from the loss of the hydrazine moiety. For quantitative analysis in complex matrices, derivatization followed by LC-MS/MS is a highly sensitive method.[7][8]
Part 2: Synthesis and Safe Handling
The most common laboratory synthesis of arylhydrazines proceeds from the corresponding aniline. This multi-step process requires careful control of reaction conditions, particularly temperature, to manage the stability of the intermediate diazonium salt.
Synthetic Pathway: From 2-Iodoaniline
The conversion of 2-iodoaniline to this compound is a classical transformation involving diazotization followed by reduction.
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound hydrochloride - Lead Sciences [lead-sciences.com]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Iodophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Iodophenyl)hydrazine. As a foundational tool in modern organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical reference for the characterization of this compound, a valuable building block in synthetic chemistry and pharmaceutical research. The interpretation herein is grounded in fundamental NMR principles and comparative data from analogous structures to provide a robust predictive analysis.
Introduction: The Role of NMR in Structural Elucidation
This compound is an aromatic hydrazine derivative featuring an iodine atom and a hydrazino group (-NHNH₂) as adjacent substituents on a benzene ring. This substitution pattern renders the molecule asymmetric, making every proton and carbon atom in the phenyl ring chemically distinct. Such structural nuances are precisely what NMR spectroscopy is designed to resolve.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. ¹³C NMR spectroscopy complements this by revealing the carbon framework of the molecule. For drug development professionals, unequivocal structural confirmation via NMR is a critical step in ensuring the identity and purity of synthesized compounds, forming the bedrock of subsequent pharmacological studies.
Molecular Structure and Predicted NMR Spectra
The asymmetric nature of this compound is key to its NMR signature. We anticipate four unique signals for the aromatic protons and six distinct signals for the aromatic carbons. The hydrazino group protons will also produce signals, though their appearance can be highly dependent on experimental conditions.
Molecular Structure and Numbering
To facilitate spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectroscopic Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to show four distinct signals in the aromatic region (approximately 6.5-8.0 ppm) and signals for the three hydrazine protons. The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating hydrazino group (-NHNH₂) and the electron-withdrawing, deshielding iodo group.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H6 | ~7.7 - 7.9 | dd | ³J ≈ 7.8, ⁴J ≈ 1.6 | 1H |
| H3 | ~7.2 - 7.4 | dd | ³J ≈ 8.0, ⁴J ≈ 1.6 | 1H |
| H4 | ~6.7 - 6.9 | td | ³J ≈ 7.5, ⁴J ≈ 1.2 | 1H |
| H5 | ~7.1 - 7.3 | td | ³J ≈ 7.8, ⁴J ≈ 1.5 | 1H |
| NH | ~5.0 - 7.0 (variable) | br s | - | 1H |
| NH₂ | ~3.5 - 5.5 (variable) | br s | - | 2H |
Note: Chemical shifts are predicted for a non-polar solvent like CDCl₃. Shifts for NH/NH₂ protons are highly variable and depend on solvent, concentration, and temperature.
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (H3, H4, H5, H6):
-
H6: This proton is ortho to the iodine atom. Due to the deshielding anisotropic effect of iodine, H6 is expected to be the most downfield of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H5 (³J, ortho-coupling, ~7.8 Hz) and H4 (⁴J, meta-coupling, ~1.6 Hz).
-
H3: This proton is ortho to the electron-donating hydrazino group and meta to the iodine. The hydrazino group will shield this proton, shifting it upfield relative to an unsubstituted benzene. It will appear as a doublet of doublets (dd) from coupling to H4 (³J, ortho) and H5 (⁴J, meta).
-
H4 & H5: These protons are meta and para to the iodine, respectively. They will appear as complex multiplets, often described as triplets of doublets (td), due to two ortho-couplings and one meta-coupling. Their precise chemical shifts are influenced by both substituents.
-
-
Hydrazine Protons (NH and NH₂):
-
The signals for the hydrazine protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the solvent.
-
Their chemical shifts are highly sensitive to hydrogen bonding, and thus vary with solvent and sample concentration. In DMSO-d₆, these signals are typically sharper and appear at a lower field compared to CDCl₃.
-
Key Coupling Interactions in the Aromatic System
The relationships between the aromatic protons can be visualized through their coupling constants. Ortho-coupling (³J) is the strongest, followed by meta (⁴J), and then para (⁵J), which is often not resolved.
Figure 2: ¹H-¹H coupling relationships in the aromatic ring of this compound.
¹³C NMR Spectroscopic Data (Predicted)
A standard proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals for the aromatic carbons.[1][2] The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-I) | ~90 - 98 |
| C2 (C-N) | ~145 - 150 |
| C3 | ~115 - 120 |
| C4 | ~128 - 132 |
| C5 | ~122 - 126 |
| C6 | ~138 - 142 |
Note: Chemical shifts are predicted and can vary based on solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum
-
C1 (ipso-carbon to Iodine): The most striking feature is the upfield shift of the carbon directly attached to the iodine atom. This is a characteristic "heavy atom effect," where the large electron cloud of iodine induces shielding. This signal is expected in the ~90-98 ppm range, which is significantly upfield compared to carbons attached to bromine or chlorine.[3]
-
C2 (ipso-carbon to Hydrazine): The carbon atom bonded to the nitrogen of the hydrazino group is expected to be significantly deshielded and appear far downfield (~145-150 ppm) due to the electronegativity of nitrogen.
-
C3, C4, C5, C6: The remaining four carbon signals will appear in the typical aromatic region (115-142 ppm).[4] Their specific shifts are determined by their position relative to the two substituents. For instance, C6, being ortho to the deshielding iodine, is expected to be further downfield than C3, which is ortho to the shielding hydrazino group.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Workflow for NMR Analysis
Sources
Best Practices for the Storage and Handling of (2-Iodophenyl)hydrazine Under Inert Atmosphere
An In-depth Technical Guide:
Abstract: (2-Iodophenyl)hydrazine is a valuable reagent in synthetic chemistry, most notably as a precursor in the Fischer indole synthesis for the development of pharmaceutical agents and complex natural products.[1][2] However, its utility is intrinsically linked to its purity, which is compromised by its inherent instability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the rationale, protocols, and best practices for storing and handling this compound under an inert atmosphere to prevent degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.
The Critical Nature of this compound Stability
This compound and its salts are foundational building blocks in organic synthesis. The hydrazine moiety is a potent nucleophile, but it is also susceptible to facile oxidation. The presence of the iodo-substituent on the phenyl ring further influences its reactivity and stability profile. Impurities arising from improper storage not only affect reaction yields and product purity but can also introduce unforeseen side reactions, complicating purification processes and compromising the integrity of research data.
1.1 Primary Degradation Pathways
The chemical integrity of this compound is threatened by three primary environmental factors: atmosphere, moisture, and light. Understanding these pathways is crucial to appreciating the necessity of an inert storage environment.
-
Oxidative Decomposition: The N-N bond in hydrazines is susceptible to oxidation by atmospheric oxygen.[3] This process can be catalyzed by trace metal impurities and leads to the formation of various oxidation products, often presenting as a discoloration (e.g., darkening from off-white to brown or black) of the material. This is the most significant and rapid degradation pathway. The reaction with oxygen can produce radical species, further propagating decomposition.[3]
-
Moisture Sensitivity: While not pyrophoric, this compound is hygroscopic. Absorbed moisture can lead to clumping of the solid material, making it difficult to handle and weigh accurately. More critically, water can participate in hydrolytic side reactions under certain conditions or act as a medium for other dissolved reactants, such as oxygen.
-
Photochemical Sensitivity: Like many aromatic iodo-compounds and hydrazines, this compound can be sensitive to light, particularly UV radiation.[4] Energy from light can promote the homolytic cleavage of bonds or accelerate oxidative processes, leading to decomposition.
The following diagram illustrates how these environmental factors compromise the reagent's purity and how inert atmosphere storage acts as a central control measure.
Caption: Degradation pathways of this compound and protective measures.
The Imperative of Inert Gas Blanketing
To counteract the degradation pathways described above, storage under an inert atmosphere is not merely a recommendation but a requirement for maintaining the long-term viability and purity of this compound.[5][6] Inerting, or blanketing, is the process of replacing the reactive atmosphere in a container with a non-reactive gas.[7][8]
2.1 Choosing an Inert Gas: Nitrogen vs. Argon
The two most common inert gases used in a laboratory setting are Nitrogen (N₂) and Argon (Ar). Both are effective at displacing oxygen and moisture, but they have different properties that may make one more suitable depending on the application and available infrastructure.
| Feature | Nitrogen (N₂) | Argon (Ar) | Senior Scientist's Recommendation |
| Cost | Less expensive | More expensive | For routine blanketing and transfers, Nitrogen is the cost-effective choice. |
| Density | Slightly less dense than air (MW: 28) | Denser than air (MW: 40) | Argon's higher density makes it marginally better at displacing air in open or frequently accessed containers, as it is less prone to diffusion. For sealed Schlenk flasks or glovebox use, this difference is negligible. |
| Reactivity | Inert under most conditions. Can react with lithium metal. | Extremely inert. | Both are suitable for storing this compound as it does not react with nitrogen. |
| Availability | Widely available in liquid (dewar) and compressed gas forms. | Widely available, but may be less common in liquid dewar form in some labs. | Both are readily available from standard gas suppliers. |
Core Protocols for Storage and Handling
The specific protocol for storing this compound depends on the available equipment and the intended frequency of use. The two gold-standard methods involve the use of a glovebox or Schlenk line techniques.
3.1 Protocol 1: Long-Term Storage in a Glovebox
A glovebox provides the most rigorously controlled environment, maintaining both oxygen and moisture levels in the parts-per-million (ppm) range.[9] This is the preferred method for long-term storage of the bulk reagent.
Objective: To receive a new bottle of this compound, safely introduce it into the inert atmosphere of a glovebox, and aliquot it for long-term storage.
Methodology:
-
Preparation: Place the sealed manufacturer's bottle, a set of appropriately sized amber glass vials with PTFE-lined caps, spatulas, a balance, and labeling materials into the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with the glovebox's inert gas (typically N₂ or Ar) for a minimum of three cycles to remove atmospheric contaminants.
-
Introduction: Transfer all items from the antechamber into the main glovebox chamber. Allow the items to sit for 10-15 minutes to allow any adsorbed atmospheric gases to dissipate.
-
Aliquotting: Carefully open the manufacturer's bottle inside the glovebox. Using a clean spatula, weigh and distribute the desired quantities of the off-white solid into the amber glass vials.
-
Sealing: Tightly seal each vial with its PTFE-lined cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the chemical name, date of aliquotting, and any other relevant identifiers.
-
Storage: Store the sealed vials inside the glovebox. If refrigeration is required for enhanced stability, the sealed vials can be removed from the glovebox and placed in a designated refrigerator.[5] The integrity of the inert atmosphere is maintained by the vial's seal.
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- 3. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Packaging, Inerting and Blanketing [airproducts.com]
- 8. Blanketing vs. Inerting in Oil & Gas: What’s the Difference and When to Use Each? | nano Blog [nano-purification.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Methodological & Application
The Strategic Application of (2-Iodophenyl)hydrazine in Modern Pharmaceutical Synthesis: Advanced Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Precursor
In the landscape of active pharmaceutical ingredient (API) synthesis, the choice of starting materials is a critical determinant of efficiency, scalability, and the ability to generate molecular diversity. (2-Iodophenyl)hydrazine has emerged as a strategically important building block, primarily for its role in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs, including antimigraine agents of the triptan class and various kinase inhibitors.[2][3]
The true value of this compound lies not just in its ability to form an indole ring, but in the concurrent introduction of an iodine atom at the 4-position of the indole core. This seemingly simple halogenation is a gateway to a vast chemical space, enabling late-stage functionalization through modern palladium-catalyzed cross-coupling reactions. This application note provides an in-depth exploration of the synthesis of 4-iodoindoles from this compound and their subsequent elaboration into complex, pharmaceutically relevant scaffolds, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
The Fischer Indole Synthesis with this compound: Crafting the 4-Iodoindole Intermediate
The Fischer indole synthesis is a robust and versatile method for the preparation of indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[4]
When this compound is employed, the resulting indole is specifically substituted with an iodine atom at the 4-position. This iodine atom is a versatile synthetic handle for subsequent diversification.
Generalized Reaction Scheme:
Caption: Fischer Indole Synthesis of 4-Iodoindoles.
Protocol 1: Synthesis of 4-Iodo-3-methyl-1H-indole
This protocol details the synthesis of 4-iodo-3-methyl-1H-indole, a versatile intermediate for further functionalization, from this compound and methyl ethyl ketone.
Materials:
-
This compound hydrochloride
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add methyl ethyl ketone (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture in portions. Caution: The addition of PPA can be exothermic.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-iodo-3-methyl-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
| Parameter | Value/Condition | Rationale |
| Acid Catalyst | Polyphosphoric acid (PPA) | PPA is a highly effective dehydrating agent and Brønsted acid, promoting both the[4][4]-sigmatropic rearrangement and the final cyclization/aromatization steps.[1] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization.[5] |
| Solvent for Cyclization | Neat (PPA) | PPA can serve as both the catalyst and the reaction medium. |
| Work-up | Quenching on ice and neutralization | This is a standard procedure to safely handle the viscous and acidic PPA and to bring the product into a neutral organic-soluble form for extraction. |
Post-Indolization Strategy: The Power of the 4-Iodo Group
The synthetic utility of the 4-iodoindole intermediate lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as the Sonogashira, Suzuki, and Heck couplings. This allows for the introduction of alkynyl, aryl/heteroaryl, and vinyl groups, respectively, at the 4-position of the indole ring, providing a powerful tool for the synthesis of complex pharmaceutical targets.
Caption: Cross-Coupling Reactions of 4-Iodoindole.
Application in the Synthesis of Kinase Inhibitors: A Representative Workflow
The strategic use of 4-iodoindoles is exemplified in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, the core of certain Aurora kinase inhibitors can be constructed from a 4-substituted indole scaffold.[6][7] The following protocol outlines a representative Sonogashira coupling reaction on a 4-iodoindole intermediate, a key step in the synthesis of such compounds.
Protocol 2: Sonogashira Coupling of 4-Iodo-3-methyl-1H-indole with a Terminal Alkyne
This protocol details the palladium- and copper-catalyzed coupling of 4-iodo-3-methyl-1H-indole with a generic terminal alkyne, a common transformation in the synthesis of complex APIs.
Materials:
-
4-Iodo-3-methyl-1H-indole (from Protocol 1)
-
Terminal alkyne (e.g., ethynylbenzene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-3-methyl-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-alkynyl-3-methyl-1H-indole.
| Parameter | Value/Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The palladium catalyst is essential for the oxidative addition to the aryl iodide, while the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and transmetalation to the palladium center, thus lowering the reaction temperature.[8] |
| Base | Triethylamine (TEA) | TEA acts as a base to neutralize the HI formed during the reaction and also serves as a solvent. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that effectively dissolves the reactants and catalysts. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the Pd(0) active species and the oxidative homocoupling of the terminal alkyne (Glaser coupling). |
Conclusion
This compound is a highly valuable and strategic starting material in pharmaceutical synthesis. Its use in the Fischer indole synthesis provides a direct route to 4-iodoindoles, which are versatile intermediates for further molecular elaboration. The ability to perform late-stage functionalization via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of complex APIs, including kinase inhibitors and other targeted therapies. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of this compound in their synthetic endeavors.
References
- Archer, S., et al. (1962). The Synthesis of 5,11-Demethylellipticines (9-Hydroxy-6H-pyrido[4,3-b]carbazole). Journal of the American Chemical Society.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
- Al-dujaili, J. H., & Jasim, L. S. (2017). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. International Journal of ChemTech Research, 10(9), 835-843.
- Khan, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- de Souza, A. L. F., et al. (2017). Heck reaction between 4-iodoanisole and methyl acrylate employing the standard conditions of Table 1.
- Wood, E. R., et al. (2010). Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy. Methods in Cell Biology, 97, 241-256.
- Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9576-9591.
- Rosa, G. R., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 213-220.
- Wood, E. R., et al. (2010). Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy.
- Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.
- Faisal, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Iranian Chemical Society, 19(11), 4819-4835.
- Gribble, G. W. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone. BenchChem.
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- Eichen Conn, R. S., et al. (1990). ChemInform Abstract: An Unusual Fischer Indole Synthesis with 4-Keto Acids: An Indole Incorporating the Terminal Hydrazine Nitrogen. ChemInform, 21(41).
- Al-Warhi, T., et al. (2023). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. Molecules, 28(9), 3899.
- Boruah, P. R., et al. (2015). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC.
- Ramachary, D. B., et al. (2018). Abstract 3253: Novel oxindole inhibitors of Aurora A kinase: Structure based hit-to-lead approach. Cancer Research, 78(13_Supplement), 3253-3253.
- Beller, M., et al. (2006). Synthesis of Indoles by a Combined Hydroformylation-Fischer Indolization Route. Synfacts, 2006(04), 0320-0320.
- Danishefsky, S. J., et al. (1993). Total Synthesis of Dynemicin A. Journal of the American Chemical Society, 115(14), 6094-6104.
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- Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Sun, L., et al. (2008). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3324-3328.
- Ghislieri, D., et al. (2024). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. Medicinal Chemistry Research, 33(5), 963-979.
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- Barancelli, D. A., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 1051-1056.
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The Synthetic Versatility of (2-Iodophenyl)hydrazine: A Gateway to Diverse Heterocyclic Scaffolds
(2-Iodophenyl)hydrazine has emerged as a powerful and versatile building block in modern synthetic organic chemistry, particularly for the construction of a wide array of medicinally relevant heterocyclic compounds. Its unique structural feature, an iodine atom positioned ortho to the hydrazine moiety, provides a reactive handle for a variety of classical and transition-metal-catalyzed cyclization strategies. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and protocols for the synthesis of key heterocyclic systems, including indoles, indazoles, benzimidazoles, and cinnolines. The methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource for leveraging this valuable reagent in their synthetic endeavors.
Strategic Importance in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The ability to efficiently and selectively construct these scaffolds is therefore of paramount importance in drug discovery and development. This compound serves as a strategic precursor, enabling the introduction of substituents at specific positions of the resulting heterocyclic core, which is crucial for modulating pharmacological activity. The presence of the iodine atom not only facilitates key bond-forming reactions but also offers a site for further functionalization in late-stage synthetic diversification.
Core Synthetic Transformations
The synthetic applications of this compound are broadly categorized into two main strategies: classical acid-catalyzed cyclizations and modern transition-metal-catalyzed reactions. This guide will delve into the mechanistic underpinnings and practical execution of these transformations.
Application Note I: Synthesis of 7-Iodoindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole nucleus from an arylhydrazine and a carbonyl compound.[1] When employing this compound, this reaction provides a direct route to 7-iodoindoles, which are valuable intermediates for further elaboration through cross-coupling reactions.
Causality of Experimental Choices
The classical Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone intermediate.[2] The choice of acid catalyst is critical; strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used to promote the key[3][3]-sigmatropic rearrangement.[1] The reaction temperature is also a crucial parameter, often requiring elevated temperatures to drive the cyclization and subsequent elimination of ammonia.[4] The carbonyl partner must be carefully selected as its structure dictates the substitution pattern at the 2- and 3-positions of the resulting indole.
Workflow Diagram
Caption: Workflow for the Fischer Indole Synthesis of 7-Iodoindoles.
Detailed Experimental Protocol
Synthesis of 2,3-dimethyl-7-iodo-1H-indole
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a slight excess of butan-2-one (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting hydrazine is consumed. The resulting (2-iodophenyl)hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
Cyclization: To the crude hydrazone, add a mixture of polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine). Heat the reaction mixture to 80-100 °C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.
-
Workup and Purification: After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water. The crude 7-iodoindole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Application Note II: Palladium-Catalyzed Synthesis of 7-Iodoindoles
The limitations of the Fischer indole synthesis, such as harsh acidic conditions and high temperatures, can be overcome by employing transition-metal catalysis. Palladium-catalyzed methods, in particular, offer a milder and more versatile approach to indole synthesis from ortho-haloaniline derivatives.[5] The Larock indole synthesis is a prominent example, involving the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[3][6] While originally developed for o-iodoanilines, the principles can be readily adapted to this compound derivatives.
Causality of Experimental Choices
The Larock indole synthesis relies on a palladium(0) catalyst, which undergoes oxidative addition to the carbon-iodine bond of the this compound derivative.[7] The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and selectivity. A phosphine ligand, such as triphenylphosphine (PPh₃), is often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, typically a carbonate or an amine, is required to neutralize the hydrogen iodide generated during the reaction.
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for the Larococok Indole Synthesis.
Detailed Experimental Protocol
Synthesis of 2,3-disubstituted-7-iodoindoles
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired disubstituted alkyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous N,N-dimethylformamide (DMF) as the solvent. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,3-disubstituted-7-iodoindole.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 7-Iodo-2,3-diphenyl-1H-indole | 85 |
| 2 | 1-Phenyl-1-propyne | 7-Iodo-3-methyl-2-phenyl-1H-indole | 78 |
| 3 | 4-Octyne | 2,3-Dipropyl-7-iodo-1H-indole | 72 |
Table 1: Representative yields for the Larock indole synthesis with this compound.
Application Note III: Synthesis of 7-Iodo-1H-indazoles
Indazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of indazoles from arylhydrazines can be achieved through various methods, including intramolecular C-H amination of arylhydrazones.
Causality of Experimental Choices
The synthesis of 7-iodo-1H-indazoles can be accomplished by the intramolecular cyclization of hydrazones derived from this compound. This transformation often requires an oxidant to facilitate the C-N bond formation. Silver(I) salts have been shown to be effective mediators for such intramolecular oxidative C-H bond aminations.[8][9] The presence of a copper(II) co-catalyst can further enhance the reaction efficiency.
Workflow Diagram
Caption: Workflow for the Synthesis of 7-Iodo-1H-indazoles.
Detailed Experimental Protocol
General Procedure for the Synthesis of 3-substituted-7-iodo-1H-indazoles [8][9]
-
Hydrazone Synthesis: Prepare the corresponding (2-iodophenyl)hydrazone by reacting this compound with the desired aldehyde in ethanol at room temperature.
-
Cyclization: In a screw-capped vial, combine the arylhydrazone (1.0 eq), silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂, 2.0 eq), and copper(II) acetate (Cu(OAc)₂, 0.5 eq) in 1,2-dichloroethane (DCE).
-
Reaction Execution: Seal the vial and stir the mixture in a preheated oil bath at 80 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 3-substituted-7-iodo-1H-indazole.
Application Note IV: Synthesis of Benzimidazoles
Benzimidazoles are a vital heterocyclic scaffold in medicinal chemistry. The most common synthetic route to benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10] While a direct conversion from this compound is not typical, a two-step approach involving reduction of the hydrazine to the corresponding diamine followed by cyclization is a viable strategy.
Causality of Experimental Choices
The reduction of the hydrazine moiety to an amine can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Once the 2-iodo-1,2-diaminobenzene is formed, the classical Phillips-Ladenburg synthesis can be employed. This involves heating the diamine with a carboxylic acid, often in the presence of a strong acid like hydrochloric acid, to facilitate the condensation and cyclization.[11]
Workflow Diagram
Caption: Two-step workflow for the synthesis of 4-Iodobenzimidazoles.
Detailed Experimental Protocol
Synthesis of 2-substituted-4-iodobenzimidazoles
-
Reduction of this compound: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol. Add a catalytic amount of 10% palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude 2-iodo-1,2-diaminobenzene.
-
Benzimidazole Formation: In a round-bottom flask, combine the crude 2-iodo-1,2-diaminobenzene (1.0 eq) and the desired carboxylic acid (1.1 eq). Add 4 M hydrochloric acid and heat the mixture to reflux for 4-6 hours.[11]
-
Workup and Purification: Cool the reaction mixture to room temperature and neutralize it with an aqueous solution of ammonium hydroxide until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization or column chromatography.
Application Note V: Synthesis of Cinnolines
Cinnolines are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms. The Richter synthesis is a classical method for the preparation of cinnolines from o-aminoarylpropiolic acids.[12] While not a direct cyclization of this compound, this precursor can be strategically utilized to access the necessary intermediates for cinnoline synthesis.
Causality of Experimental Choices
A potential route from this compound to a cinnoline involves its conversion to a 2-iodoaniline derivative, followed by a Sonogashira coupling with a terminal alkyne to introduce the propiolic acid precursor. Subsequent diazotization and intramolecular cyclization would then yield the cinnoline ring system.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of an 8-Iodocinnoline derivative.
Due to the multi-step nature of this transformation and the lack of a direct, one-pot protocol from this compound in the reviewed literature, a detailed experimental protocol is not provided here. However, the individual steps are well-established reactions in organic synthesis.
Safety and Handling of this compound
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives are known to be toxic and potentially carcinogenic.[15] Avoid inhalation, ingestion, and skin contact. In case of accidental exposure, seek immediate medical attention. Store the compound in a cool, dry, and dark place, away from oxidizing agents.
References
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- Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951, 48 (3), 397–541.
- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. J. Am. Chem. Soc.1991, 113 (17), 6689–6690.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)
- Park, Y.; Kim, Y.; Chang, S. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Org. Lett.2011, 13 (16), 4390–4393.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Palladium-Catalyzed Reaction of o-Haloanilines with Alkynes: A Straightforward Entry into the Indole Nucleus. Chem. Soc. Rev.2008, 37 (9), 2018–2028.
- Thermo Fisher Scientific. Safety Data Sheet for 1-(4-Iodophenyl)hydrazine. (2009).
- von Richter, V. Ueber Cinnolinderivate. Ber. Dtsch. Chem. Ges.1883, 16 (1), 677–683.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15 (4), 2491-2498.
- Organic Syntheses. Benzimidazole. Org. Synth.1943, 23, 7.
- Takeda, A.; Kamijo, S.; Yamamoto, Y. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. J. Am. Chem. Soc.2000, 122 (23), 5662–5663.
- Jetir.org. REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025).
- CUTM Courseware.
- Innovative Journal. A Concise Review on Cinnolines.
- Primary Syntheses of Cinnolines.
- DTIC. Safety and Handling of Hydrazine.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Organic Chemistry Portal. Indazole synthesis.
- Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc.1999, 121 (45), 10251–10263.
- ACS Omega. Synthesis of 1H-Indazoles via Silver(I)
- PMC. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. (2025).
- Thermo Fisher Scientific.
- Alfa Chemistry. Fischer Indole Synthesis.
- Innovative Journal. A Concise Review on Cinnolines.
- PMC.
- Scribd. Benzimidazole (Synthesis) | PDF.
- Wikipedia. Cinnoline.
- ResearchGate.
- University of Notre Dame. Hydrazine - Risk Management and Safety.
- Sci-hub.st.
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- Wikipedia. Larock indole synthesis.
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- MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in (2-Iodophenyl)hydrazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses involving (2-Iodophenyl)hydrazine. As a versatile reagent, this compound is a key building block in the synthesis of a variety of heterocyclic compounds, most notably in the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions. However, its unique substitution pattern can present specific challenges that lead to low conversion rates. This guide is designed to provide you with the expertise and practical insights to overcome these hurdles and optimize your reaction outcomes.
Section 1: The Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles. The reaction of this compound with a ketone or aldehyde, under acidic conditions, should yield a 7-iodoindole. However, low yields are a common frustration. This section will address the most frequent causes and provide actionable solutions.
FAQ 1: My Fischer indole synthesis with this compound is resulting in a low yield of the desired 7-iodoindole. What are the likely causes?
Low conversion in the Fischer indole synthesis of 7-iodoindoles can often be attributed to a combination of factors related to the starting material, reaction conditions, and the inherent properties of the substituted hydrazine.
Potential Cause 1: Purity and Stability of this compound
This compound and its salts can be susceptible to degradation, especially if not stored correctly. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired indole.
-
Troubleshooting Steps:
-
Assess Purity: Before starting your reaction, it is crucial to assess the purity of your this compound. This can be done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][2]
-
Proper Storage: Ensure that the this compound is stored in a cool, dark place, preferably under an inert atmosphere to prevent oxidation.
-
Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material. A common procedure for the preparation of arylhydrazines involves diazotization of the corresponding aniline followed by reduction.[3]
-
Potential Cause 2: Inefficient Hydrazone Formation
The first step of the Fischer indole synthesis is the formation of a phenylhydrazone from the reaction of the hydrazine with a ketone or aldehyde.[4][5] Incomplete formation of this intermediate will directly impact the overall yield.
-
Troubleshooting Steps:
-
Drive the Equilibrium: Hydrazone formation is a reversible reaction. To drive the equilibrium towards the product, it is often beneficial to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalysis: The reaction is typically catalyzed by a small amount of acid. Ensure that the acid catalyst is fresh and added in the appropriate amount.
-
Potential Cause 3: Steric Hindrance in the[2][2]-Sigmatropic Rearrangement
The key step in the Fischer indole synthesis is a[2][2]-sigmatropic rearrangement. The bulky iodine atom at the ortho position of the phenylhydrazine can introduce steric hindrance, potentially slowing down this critical step and allowing side reactions to become more competitive.
-
Troubleshooting Steps:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the rearrangement.
-
Choice of Acid Catalyst: The choice of acid catalyst can be critical. While strong Brønsted acids like sulfuric acid or hydrochloric acid are commonly used, Lewis acids such as zinc chloride or boron trifluoride can also be effective and may offer advantages in certain cases.[1][5] Experimenting with different acid catalysts may lead to improved yields.
-
Potential Cause 4: Side Reactions
Several side reactions can compete with the desired indole formation. With an ortho-iodo substituent, deiodination can be a potential issue, leading to the formation of the unsubstituted indole. Other side reactions can include the formation of dimeric or polymeric byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC), HPLC, or Gas Chromatography-Mass Spectrometry (GC-MS). This will help you to identify the formation of any major side products and to optimize the reaction time.[6][7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Workflow for Troubleshooting Low Yields in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low conversion in Fischer indole synthesis.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex nitrogen-containing structures. Low conversion rates in these reactions often stem from catalyst deactivation, challenging substrate reactivity, or competing side reactions like deiodination.
FAQ 2: I am experiencing low conversion in the Buchwald-Hartwig amination of this compound with an aryl halide. What are the common pitfalls?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.
Potential Cause 1: Inappropriate Ligand Choice
The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The ligand not only stabilizes the palladium catalyst but also facilitates the key steps of oxidative addition and reductive elimination. For a sterically hindered substrate like this compound, the right ligand is even more critical.
-
Troubleshooting Steps:
-
Sterically Demanding Ligands: For ortho-substituted aryl halides, bulky, electron-rich phosphine ligands are often required. Ligands such as BrettPhos, RuPhos, or other biaryl phosphine ligands can be effective in promoting the coupling of sterically hindered substrates.[8]
-
Ligand Screening: A systematic screening of different ligands is often the most effective approach to identify the optimal choice for your specific substrate combination.
-
Potential Cause 2: Catalyst Deactivation and Iodide Inhibition
Palladium catalysts can be sensitive and prone to deactivation. Furthermore, in reactions involving aryl iodides, the iodide ions generated during the catalytic cycle can act as inhibitors, slowing down the reaction.[9]
-
Troubleshooting Steps:
-
Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and efficient than generating the active catalyst in situ.
-
Solvent Choice: The choice of solvent can influence the solubility of the iodide salts formed during the reaction. Using a less polar solvent, such as toluene, can help to precipitate the iodide salts and minimize their inhibitory effect.[9]
-
Potential Cause 3: Deiodination Side Reaction
A significant side reaction that can lead to low yields of the desired coupled product is the deiodination of the this compound starting material or the product. This reductive cleavage of the C-I bond is a known issue in palladium-catalyzed reactions.
-
Troubleshooting Steps:
-
Ligand and Base Selection: The choice of ligand and base can influence the extent of deiodination. In some cases, using a weaker base or a different ligand can suppress this side reaction.
-
Reaction Temperature and Time: Carefully controlling the reaction temperature and time can also help to minimize deiodination. Over-heating or prolonged reaction times can sometimes favor this undesired pathway.
-
Potential Cause 4: Purity of Reagents and Solvents
The presence of water or other impurities in the reagents and solvents can have a detrimental effect on the catalytic cycle.
-
Troubleshooting Steps:
-
Anhydrous and Degassed Solvents: Always use freshly distilled, anhydrous, and degassed solvents for the reaction.
-
Purity of Amine and Base: Ensure that the amine coupling partner and the base are of high purity.
-
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Optimization workflow for Buchwald-Hartwig amination with this compound.
Section 3: Analytical Methodologies for Reaction Monitoring
Accurate monitoring of your reaction is essential for effective troubleshooting and optimization. This section provides an overview of common analytical techniques.
| Analytical Technique | Information Provided | Sample Preparation |
| Thin Layer Chromatography (TLC) | Qualitative monitoring of the disappearance of starting materials and the appearance of products and byproducts. | Dilute a small aliquot of the reaction mixture in a suitable solvent. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity of the product. Can be used to identify and quantify byproducts.[6] | Dilute a filtered aliquot of the reaction mixture in the mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components, including starting materials, products, and byproducts, by their mass spectra.[7] | Dilute a filtered aliquot of the reaction mixture in a suitable solvent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and any isolated byproducts. Can be used to determine conversion by integrating signals of starting material and product.[1][2][10] | Evaporate the solvent from an aliquot of the reaction mixture and dissolve the residue in a deuterated solvent. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 7-Iodoindole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).[11]
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% H₂SO₄ or ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-iodoindole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with this compound
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
-
Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54067-54095. Retrieved from [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. (2021, January 4). Retrieved from [Link]
-
Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC - PubMed Central. (2009, September 2). Retrieved from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved from [Link]
- Process for the preparation of 2-fluorophenylhydrazine - Google Patents. (n.d.).
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. (n.d.). Retrieved from [Link]
-
1.4: Sigmatropic Rearrangements - Chemistry LibreTexts. (2023, August 1). Retrieved from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - ResearchGate. (2017, November 3). Retrieved from [Link]
-
On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]
-
Recent Advances in Catalytic[2][2]-Sigmatropic Rearrangements - MDPI. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed. (n.d.). Retrieved from [Link]
- Process for the removal of impurities from hydrazine hydrate - Google Patents. (n.d.).
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2025, October 16). Retrieved from [Link]
-
1[2][2]-Sigmatropic Rearrangements - COPYRIGHTED MATERIAL. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
1H and 13C solution- and solid-state NMR investigation into wax products from the Fischer-Tropsch process - PubMed. (2011, April 14). Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
The Improved Procedure of Hydrazine Dihydro Chloride Method to Prepare Pt (II) Chloride. (2025, January 16). Retrieved from [Link] 29.[2][2]-sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing). (2009, September 2). Retrieved from [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (n.d.). Retrieved from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - News-Medical.Net. (n.d.). Retrieved from [Link]
-
New insights into the mechanism of palladium-catalyzed allylic amination - PubMed. (n.d.). Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
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Technical Support Center: Scaling Up Fischer Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Fischer Indole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges you may encounter when scaling up this venerable yet powerful reaction. This is not just a list of steps; it's a troubleshooting resource built on a foundation of chemical principles and practical experience to help you navigate the complexities of moving from the bench to production.
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems you might encounter during your Fischer indole synthesis experiments, particularly during scale-up. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: My reaction yield is low or inconsistent upon scaling up. What are the likely causes and how can I fix it?
Low and variable yields are among the most frequent challenges when moving from a lab scale to a pilot or production scale. The root causes often lie in subtle changes to reaction conditions that are magnified at a larger volume.
Probable Causes & Solutions:
-
Inadequate Mixing and Hotspots: In larger reactors, inefficient stirring can lead to localized overheating ("hotspots"), which can cause decomposition of starting materials, intermediates, or the final product. The Fischer indole synthesis is often exothermic, and poor heat dissipation can exacerbate this issue.
-
Solution:
-
Characterize the Exotherm: Use reaction calorimetry to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR) for your specific substrates. This data is critical for safe and controlled scale-up.
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., turbine, pitched blade) for the viscosity of your reaction mixture. Baffles can also improve mixing efficiency.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled feed of the phenylhydrazine or ketone solution. This allows the reactor's cooling system to manage the heat generated more effectively.
-
-
-
Incomplete Hydrazone Formation: The initial condensation of the phenylhydrazine and the carbonyl compound to form the phenylhydrazone is a critical first step. On a larger scale, incomplete conversion here will directly impact the final yield.
-
Solution:
-
In-Process Monitoring: Use Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the disappearance of the carbonyl peak and the appearance of the C=N stretch of the hydrazone.[1] This allows you to ensure this step goes to completion before proceeding with the cyclization.
-
Azeotropic Dehydration: If water is a byproduct of hydrazone formation and the reaction is reversible, consider using a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus.
-
-
-
Side Reactions and Byproduct Formation: At the elevated temperatures often required for the[2][2]-sigmatropic rearrangement, several side reactions can become significant, leading to yield loss.
-
Solution:
-
Optimize Temperature: Carefully screen the reaction temperature. While higher temperatures can increase the rate of the desired rearrangement, they can also accelerate decomposition pathways. A thorough understanding of your reaction kinetics is key.
-
Catalyst Selection: The choice and concentration of the acid catalyst are crucial. Stronger acids or higher catalyst loading can sometimes promote side reactions. Consider screening a panel of both Brønsted and Lewis acids to find the optimal balance between reaction rate and selectivity.[2][3] For some substrates, milder catalysts like p-toluenesulfonic acid may be preferable to stronger acids like polyphosphoric acid (PPA).[4]
-
-
Question 2: I'm observing the formation of an unexpected isomer or byproduct. How do I identify and suppress it?
The appearance of impurities is a common scale-up problem, often leading to difficult and costly purification steps.
Common Byproducts and Their Mitigation:
-
Indolenine Isomers: The Fischer synthesis can sometimes yield a thermodynamically less stable indolenine isomer instead of the desired indole. This is particularly true for α,α-disubstituted aldehydes and ketones.[5]
-
Causality: The final step of the mechanism involves the elimination of ammonia and aromatization. Depending on which proton is removed, either the indole or the indolenine can be formed. This step is often reversible and thermodynamically controlled.
-
Solution:
-
Increase Reaction Temperature/Time: In many cases, the indolenine is a kinetic product that can be converted to the more stable indole under the reaction conditions. Extending the reaction time or increasing the temperature may drive the equilibrium towards the desired product.
-
Stronger Acid Catalyst: The rearrangement of the indolenine to the indole is acid-catalyzed. Using a stronger acid can sometimes facilitate this conversion. However, this must be balanced against the risk of other side reactions.
-
-
-
Aniline and Carbonyl Decomposition Products: A common failure mode, especially with electron-rich phenylhydrazines, is the cleavage of the N-N bond in the enehydrazine intermediate.[6] This leads to the formation of aniline and various decomposition products from the carbonyl partner.
-
Causality: Protonation of the enehydrazine at the α-nitrogen can lead to a competing pathway where the N-N bond cleaves heterolytically, especially if the resulting iminium cation is stabilized by electron-donating groups.[6]
-
Solution:
-
Use Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can sometimes favor the desired[2][2]-sigmatropic rearrangement over the N-N bond cleavage pathway, especially for challenging substrates.[6]
-
Substrate Modification: If possible, modifying the electronic properties of the starting materials can help. For example, using a phenylhydrazine with less electron-donating substituents might disfavor the cleavage pathway.
-
-
Question 3: My product is difficult to purify at scale. What are some effective, scalable purification strategies?
Chromatography, while effective at the lab scale, is often economically unfeasible for large-scale production. Developing a robust, scalable purification protocol is essential.
Scalable Purification Techniques:
-
Crystallization: This is the preferred method for large-scale purification.
-
Protocol: Anti-Solvent Crystallization
-
Dissolve the crude product in a suitable solvent in which it is highly soluble (e.g., methanol, acetone, toluene).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., water, hexanes) to the stirred solution until turbidity is observed.
-
Optionally, add seed crystals of the pure product to promote controlled crystallization.
-
Continue the slow addition of the anti-solvent.
-
Age the resulting slurry, then cool to maximize yield.
-
Isolate the purified crystals by filtration and wash with the anti-solvent. This technique is highly effective for obtaining high-purity material and can be readily scaled.[7][8][9]
-
-
-
Liquid-Liquid Extraction Work-up: A well-designed extraction sequence can remove many impurities before the final purification step.
-
Problem: Emulsion Formation
-
During the quench and extraction phases, emulsions can form, making phase separation difficult and time-consuming on a large scale.[10]
-
-
Solutions for Breaking Emulsions:
-
Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties sufficiently to resolve the emulsion.[11]
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can sometimes break the emulsion.
-
Centrifugation: While less practical for very large volumes, industrial-scale centrifuges can be used to separate persistent emulsions.[11]
-
-
-
Distillation: For liquid or low-melting indoles, distillation under reduced pressure can be an effective purification method.
FAQs for Scaling Up Fischer Indole Synthesis
This section provides answers to frequently asked questions about the broader strategic considerations for scaling up the Fischer indole synthesis.
Q1: What are the key safety considerations when scaling up this reaction?
A: The primary safety concern is managing the reaction's exotherm to prevent a thermal runaway.[12] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[8]
Key Safety Protocols:
-
Reaction Hazard Assessment: Before any scale-up, perform a thorough hazard assessment, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC), to understand the thermal potential of the reaction.
-
Ensure Adequate Cooling: The reactor's cooling capacity must be sufficient to handle the total heat flow of the reaction, even in the event of a cooling failure (e.g., by having a backup cooling system or a quench plan).
-
Controlled Addition: As mentioned previously, controlled addition of one of the reactants is a critical engineering control to limit the instantaneous heat generation.
-
Emergency Preparedness: Have a well-defined emergency plan, including a method to quickly quench the reaction (e.g., addition of a cold inert solvent or a reaction inhibitor) if the temperature exceeds a critical limit.
Q2: How do I choose the right catalyst for my large-scale synthesis?
A: The choice of catalyst for a large-scale process is a trade-off between activity, cost, safety, and ease of handling and removal.
| Catalyst Type | Pros | Cons | Best For... |
| Brønsted Acids (H₂SO₄, PPA) | Inexpensive, highly active | Corrosive, difficult to remove, can cause charring | Robust substrates where harsh conditions are tolerated. |
| Lewis Acids (ZnCl₂, AlCl₃) | Highly effective, can improve selectivity | Often used in stoichiometric amounts, generates metal waste | Reactions prone to side-reactions with Brønsted acids. |
| Solid Acids (Amberlite IR-120, Zeolites) | Recyclable, easily removed by filtration, can be used in flow reactors | Can be less active than homogeneous catalysts, potential for deactivation | "Green" processes and continuous manufacturing.[13] |
Protocol: Regeneration of Amberlite IR-120
If you are using a solid acid catalyst like Amberlite IR-120, it can often be regenerated after use.
-
Filter the resin from the reaction mixture.
-
Wash the resin with the reaction solvent to remove any adsorbed product.
-
Wash with deionized water.
-
To regenerate the acidic sites, wash the resin with several bed volumes of a mineral acid solution (e.g., 1 M HCl).
-
Rinse with deionized water until the eluent is neutral.
-
Dry the resin (e.g., under vacuum at a moderate temperature) before reuse. (Note: The exact regeneration procedure may vary, so it is best to consult the manufacturer's guidelines.)[14]
Q3: Is continuous flow synthesis a viable option for scaling up the Fischer indole synthesis?
A: Yes, continuous flow processing is an excellent strategy for scaling up the Fischer indole synthesis. It offers several key advantages over traditional batch processing:
-
Superior Heat Transfer: The high surface area-to-volume ratio in microreactors or flow tubes allows for highly efficient heat removal, significantly reducing the risk of thermal runaway.[15]
-
Precise Control: Flow reactors allow for precise control over reaction time, temperature, and mixing, leading to more consistent product quality and potentially higher yields.
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.
-
Scalability: Scaling up a flow process often involves running the reactor for a longer time ("scaling out") rather than using a larger reactor, which simplifies the transition from development to production.[15]
A typical flow setup would involve pumping separate streams of the phenylhydrazine and carbonyl compound, mixing them in a T-junction, passing the mixture through a heated zone to form the hydrazone, and then introducing the acid catalyst before a final heated residence time loop for the cyclization.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in scale-up.
References
-
Fischer Indole Synthesis Reaction Mechanism. (n.d.). Testbook. Retrieved January 27, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Tabatabai, S. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc., 133(49), 19570–19572. [Link]
-
The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). [Video]. YouTube. [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54095. [Link]
-
Chandrasekhar, S., & Mukherjee, S. (1996). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Tetrahedron Letters, 37(28), 4869-4872. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
The Fischer reaction for indolenine synthesis. (2010). ResearchGate. [Link]
-
"Tips for Troubleshooting Liquid–Liquid Extractions". (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]
-
Chemical development and scale-up in the fine chemical and pharmaceutical industries. (n.d.). ResearchGate. [Link]
-
Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. (2012). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 560–563. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
- Hulshof, L. A. (2013). Right First Time in (Fine-Chemical) Process Scale-up.
- Recyclable Amberlite IR 120 catalyzed synthesis of 3-substituted indoles. (2015). Chemistry & Biology Interface, 5(5), 301-305.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). Molecules, 27(9), 3027. [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry, 24(11), 4443-4450. [Link]
- Rearrangements in the mechanisms of the indole alkaloid prenyltransferases. (2013). Pure and Applied Chemistry, 85(10), 1935-1948.
- Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study. (n.d.).
- Process for regenerating cation exchange resins. (1969). U.S.
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved January 27, 2026, from [Link]
-
Crystallization purification of indole. (2010). ResearchGate. [Link]
- Procedure for Cross-Regeneration of Cation Resin Used in Sweeteners. (2020). DuPont.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. [Link]
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi.
- Extraction induced by emulsion breaking as a tool for simultaneous multi-element determination in used lubricating oils by ICP-MS. (2020).
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014).
- Development and Scale up in API Manufacture (Part1). (2009, September 22).
-
Emulsion Breaking Studies. (n.d.). Altiras. Retrieved January 27, 2026, from [Link]
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54056-54095.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 183-189.
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Navigating the Nuances of Solvent Polarity in (2-Iodophenyl)hydrazine Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to providing in-depth guidance on the critical role of solvent polarity in reactions involving (2-Iodophenyl)hydrazine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities of your experimental work. This guide is structured to move beyond simple protocols, offering insights into the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide: A Deeper Dive into Common Experimental Issues
This section addresses specific challenges you may encounter when working with this compound and its derivatives, with a focus on how solvent choice can be both the problem and the solution.
Q1: My Fischer indole synthesis using this compound is resulting in a low yield of the desired 7-iodoindole. What role could the solvent be playing?
A1: Low yields in the Fischer indole synthesis are a common issue, and solvent polarity is a key factor to investigate. The classical Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate.[1][2] The key steps, including the[2][2]-sigmatropic rearrangement, are significantly influenced by the solvent environment.[1]
-
Causality:
-
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): While acetic acid is a traditional solvent and catalyst for this reaction, its high polarity and ability to hydrogen bond can sometimes be detrimental.[3] It can stabilize charged intermediates, but it may also solvate the starting materials and intermediates to an extent that hinders the necessary conformational changes for the sigmatropic rearrangement. In some cases, a weakly acidic medium is found to favor indolization.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often excellent choices for the Fischer indole synthesis.[4] They possess high dielectric constants to dissolve the reactants and stabilize polar intermediates, but they do not engage in hydrogen bonding to the same extent as protic solvents. This can facilitate the key rearrangement step. For instance, in the cyclization of arylhydrazones, high-boiling polar solvents like DMF have been shown to be effective.
-
Nonpolar Solvents (e.g., Toluene, Xylene): Nonpolar solvents are generally less effective for the classical Fischer indole synthesis as they may not sufficiently dissolve the polar starting materials (especially if using a hydrazine salt) or stabilize the polar transition states involved in the cyclization. However, in some modified procedures, co-solvents like xylene are used with polyphosphoric acid.[3]
-
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a polar protic solvent like ethanol or acetic acid and experiencing low yields, consider switching to a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane.
-
Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of polarity and solvating power. For example, a mixture of DMSO, water, and acetic acid has been successfully used in continuous flow Fischer indole synthesis to ensure homogeneity.[5]
-
Temperature Optimization: The optimal temperature is highly dependent on the solvent's boiling point and the stability of your intermediates. High temperatures are often required, but decomposition can occur.
-
Q2: I am observing significant byproduct formation in my reaction. Could this be related to the solvent?
A2: Yes, solvent polarity can dramatically influence reaction pathways, leading to the formation of undesired byproducts.
-
Causality:
-
Side Reactions in Protic Solvents: In polar protic solvents, side reactions such as hydrolysis of intermediates or alternative cyclization pathways can be more prevalent.
-
Influence on Regioselectivity: If your ketone substrate is unsymmetrical, the solvent can influence the regioselectivity of the indolization, leading to a mixture of indole isomers. While this is primarily dictated by the stability of the enamine intermediates, the solvent can play a role in their relative energies.
-
-
Troubleshooting Steps:
-
Characterize Byproducts: Before attempting to optimize, it is crucial to identify the major byproducts. This will provide clues about the competing reaction pathways.
-
Solvent Change: As with low yields, switching from a protic to an aprotic solvent (or vice versa) can suppress certain side reactions. For instance, if you suspect hydrolysis of an intermediate, moving to a dry, aprotic solvent is a logical step.
-
Q3: I am attempting an intramolecular palladium-catalyzed cyclization (e.g., Heck reaction) with a derivative of this compound, and the reaction is not proceeding. What should I consider regarding the solvent?
A3: Palladium-catalyzed cross-coupling reactions, including the intramolecular Heck reaction, are highly sensitive to the solvent. The solvent not only affects the solubility of the reactants and catalyst but also plays a crucial role in the stability and reactivity of the catalytic species.
-
Causality:
-
Polar Aprotic Solvents Favor Oxidative Addition: The oxidative addition of the aryl iodide to the Pd(0) catalyst is a critical step in the catalytic cycle.[6] This step often proceeds more readily in polar aprotic solvents like DMF, DMAc, or NMP, which can stabilize the resulting polar Pd(II) intermediate.
-
Solvent Effects on Ligand Coordination: The solvent can compete with the phosphine ligands for coordination to the palladium center, influencing the reactivity of the catalyst.
-
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a less polar solvent like toluene or THF and the reaction is sluggish, switching to DMF or DMAc could accelerate the oxidative addition step.
-
Base and Additive Solubility: Ensure that the base and any additives (e.g., phosphine ligands, salts) are soluble in the chosen solvent. Inhomogeneous reaction mixtures can lead to poor reproducibility and low yields.
-
Consider "Ligandless" Conditions: In some cases, particularly with highly reactive aryl iodides, the reaction may proceed without an added phosphine ligand, especially in a coordinating solvent like DMF which can help stabilize the palladium catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for Fischer indole synthesis with this compound?
A1: While there is no single "best" solvent for all substrates and conditions, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent starting points for the Fischer indole synthesis of this compound derivatives.[4] They provide good solubility for the polar reactants and can facilitate the key[2][2]-sigmatropic rearrangement. Acetic acid is also a classic choice that acts as both a solvent and a catalyst.[3]
Q2: Can I use a nonpolar solvent like toluene for these reactions?
A2: While less common for the classic Fischer indole synthesis due to solubility issues, nonpolar solvents like toluene or xylene can be employed, particularly in conjunction with strong acid catalysts like polyphosphoric acid (PPA) which may not be soluble in other solvents.[3] For palladium-catalyzed reactions, toluene is a common solvent, but its effectiveness will depend on the specific reaction and catalyst system.
Q3: How does water content in the solvent affect the reaction?
A3: The presence of water can have a significant impact. In Fischer indole synthesis, while a small amount of water might be tolerated or even beneficial in some solvent systems (e.g., DMSO/H₂O/AcOH mixtures for solubility)[5], excess water can lead to hydrolysis of the hydrazone intermediate, reducing the yield of the desired indole. For palladium-catalyzed reactions, strictly anhydrous conditions are often preferred to prevent catalyst deactivation and unwanted side reactions.
Q4: Are there alternative indole synthesis methods for this compound where solvent choice is also critical?
A4: Yes, the Larock indole synthesis is a powerful alternative that utilizes the iodo-substituent. This palladium-catalyzed reaction between an ortho-iodoaniline (which can be derived from 2-iodophenylhydrazine) and a disubstituted alkyne is also highly dependent on the solvent.[6][7] Polar aprotic solvents like DMF are commonly used to facilitate the catalytic cycle.[8]
Visualization of Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams outline key reaction mechanisms and a general workflow for solvent screening.
Caption: Troubleshooting Workflow for Solvent Optimization.
Experimental Protocols
The following protocols are provided as a starting point for your experiments. It is crucial to adapt them to your specific substrate and to perform small-scale test reactions when exploring new conditions.
Protocol 1: Fischer Indole Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is a good starting point for the synthesis of 7-iodoindoles.
-
Hydrazone Formation (Optional, can be done in situ):
-
To a solution of this compound (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude hydrazone in DMF.
-
Add a suitable acid catalyst. Polyphosphoric acid (PPA) or a strong Brønsted acid like p-toluenesulfonic acid (p-TsOH) can be effective. [1][3] * Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of your substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis
This method is an excellent alternative for constructing the indole ring from this compound derivatives.
-
Preparation of the N-protected 2-Iodoaniline:
-
This compound can be converted to 2-iodoaniline through various reductive methods. Subsequently, the aniline can be protected (e.g., as an N-acetyl or N-tosyl derivative) to improve the yield and consistency of the Larock synthesis.
-
-
Cyclization:
-
To a reaction vessel, add the N-protected 2-iodoaniline (1.0 eq), the disubstituted alkyne (2.0-3.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), a base (e.g., K₂CO₃, 2.0 eq), and a chloride salt (e.g., LiCl, 1.0 eq). [7] * Add a polar aprotic solvent such as DMF .
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in Protocol 1.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
While specific comparative data for this compound is sparse in the literature, the following table summarizes general trends observed for Fischer indole synthesis and related reactions, which can be used to guide your solvent selection.
| Solvent Class | Example Solvents | Dielectric Constant (Approx.) | General Observations & Recommendations |
| Nonpolar | Toluene, Hexane | 2.4, 1.9 | Generally poor solubility for hydrazine salts. Can be used with PPA. [3]Not a recommended starting point for Fischer indole synthesis. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 37, 47, 38 | Often provide the best balance of solubility and reactivity for Fischer indole and Larock syntheses. [4][8]Excellent starting point for optimization. |
| Polar Protic | Ethanol, Acetic Acid, Water | 25, 6.2, 80 | Acetic acid is a classic solvent/catalyst. [3]Water can be used in co-solvent mixtures to improve solubility. [5]May lead to side reactions like hydrolysis. |
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875-2911. [Link]
-
Al-awadi, N. A.; El-Dusouqui, O. M. The Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 245-276. [Link]
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16 (2), 2241-2245. [Link]
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Zhang, W.; Wang, Y.; Liu, Y.; Zhang, S.; Xu, J. Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. Journal of Chemical Research, 2021 , 45 (1-2), 1-6. [Link]
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Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 1991 , 113 (17), 6689-6690. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 2010 , 15 (4), 2491-2498. [Link]
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Heravi, M. M.; Zadsirjan, V.; Rohani, S.; Saeedi, M. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 2017 , 7 (88), 55754-55787. [Link]
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The Fischer Indole Synthesis. Nature, 1949 , 164, 289. [Link]
-
Hajra, A.; Singsardar, M.; Chakraborty, A.; Jana, S. Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. Chemistry – An Asian Journal, 2017 , 12 (19), 2513-2516. [Link]
-
Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003 , 103 (8), 2945-2964. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Nakai, T.; Mikami, K. The-[2][3]Wittig Rearrangement. Chemical Reviews, 1986 , 86 (5), 885-902. [Link]
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Wikipedia. Intramolecular Heck reaction. [Link]
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-
Hughes, D. L. The Larock Indole Synthesis. Organic Reactions, 1993 , 1-38. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009-3066. [Link]
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Validation & Comparative
Beyond the Fischer Synthesis: A Comparative Guide to Modern Reagents for 7-Substituted Indoles
For decades, the Fischer indole synthesis has been a cornerstone of heterocyclic chemistry. However, for the synthesis of medicinally crucial 7-substituted indoles, reliance on traditional precursors like (2-iodophenyl)hydrazine presents significant challenges. These reagents are often characterized by their limited commercial availability, inherent instability, and toxicity, hindering the efficient exploration of novel chemical space in drug discovery.[1]
This guide provides a comprehensive comparison of modern, alternative reagents and methodologies that circumvent the limitations of the classical Fischer approach for accessing the 7-position of the indole nucleus. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of key alternative strategies, supported by experimental data and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.
The Constraints of this compound in Fischer Indolization
The classical Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde. While powerful, the scope of this reaction for producing 7-substituted indoles is often dictated by the availability and stability of the corresponding 7-substituted phenylhydrazine. This compound, while a seemingly straightforward precursor, exemplifies these issues:
-
Precursor Instability: Arylhydrazines are prone to oxidation and decomposition, complicating their storage and handling.
-
Limited Availability: Many substituted arylhydrazines are not commercially available and require multi-step synthesis from the corresponding anilines.
-
Safety Concerns: Hydrazine derivatives are often toxic and require careful handling.
These limitations necessitate the exploration of more robust and versatile synthetic strategies.
Modern Alternatives for the Synthesis of 7-Substituted Indoles
Several powerful, modern synthetic methods have emerged as superior alternatives to the traditional Fischer indole synthesis for constructing 7-substituted indoles. These methods offer milder reaction conditions, broader substrate scope, and often, higher yields. We will explore four primary strategies:
-
The Larock Indole Synthesis: A palladium-catalyzed heteroannulation.
-
The Batcho-Leimgruber Indole Synthesis: A versatile approach from o-nitrotoluenes.
-
The Hemetsberger-Knittel Synthesis: A thermal cyclization of azidoacrylates.
-
Direct C-H Functionalization: A modern approach for late-stage modification.
The Larock Indole Synthesis: A Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline (or triflate) and a disubstituted alkyne to form 2,3-disubstituted indoles.[2][3] By starting with a 2-iodo or 2-bromoaniline bearing a substituent at the 6-position, this method provides direct access to 7-substituted indoles.
Causality in Experimental Design:
The choice of a palladium catalyst and a suitable ligand is critical for the success of the Larock synthesis. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. The subsequent steps involve alkyne coordination, migratory insertion, and reductive elimination to furnish the indole ring. The use of bulky, electron-rich phosphine ligands, such as P(tBu)3, can accelerate the rate-limiting oxidative addition step, especially for less reactive o-bromoanilines, and allows for lower reaction temperatures.[4]
Reaction Mechanism:
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocol: Synthesis of a 7-Aza-Tryptophan Derivative
The following protocol is adapted from a procedure for the synthesis of unnatural tryptophan derivatives and demonstrates the mild conditions and high efficiency of the Larock indolization.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 2-amino-3-bromopyridine (1.0 equiv), the desired serine-derived alkyne (2.0 equiv), and dicyclohexylmethylamine (Cy2NMe, 2.5 equiv).
-
Catalyst Addition: Add Pd[P(tBu)3]2 (5 mol %).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction Conditions: Purge the tube with argon, seal, and stir the mixture at 60 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Batcho-Leimgruber Indole Synthesis: From Nitroaromatics
The Batcho-Leimgruber indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (enamine). Subsequent reductive cyclization of this intermediate yields the indole.[1][5][6] This method is particularly advantageous as it allows for the synthesis of indoles unsubstituted at the 2- and 3-positions and benefits from the wide availability of substituted o-nitrotoluenes.
Causality in Experimental Design:
The initial condensation step takes advantage of the acidity of the benzylic protons of the o-nitrotoluene, which are activated by the electron-withdrawing nitro group. The choice of reducing agent in the second step is crucial and can be tailored to the functional groups present in the substrate. Common reducing agents include palladium on carbon with hydrogen, iron in acetic acid, or titanium trichloride. A one-pot procedure has been developed to streamline this process, avoiding the isolation of the potentially unstable enamine intermediate and often leading to higher overall yields.[7]
Reaction Mechanism:
Caption: Mechanism of the Batcho-Leimgruber indole synthesis.
Experimental Protocol: One-Pot Synthesis of Substituted Indoles
This one-pot protocol, adapted from recent literature, improves efficiency and yield compared to the traditional two-step process.[7]
Step-by-Step Methodology:
-
Enamine Formation: In a three-necked flask under a nitrogen atmosphere, dissolve the 2-nitro-6-substituted toluene (1.0 equiv) in dioxane. Add pyrrolidine (5.0 equiv) and DMF-DMA (1.2 equiv). Heat the mixture to 102 °C for 2-22 hours, monitoring by TLC.
-
Reductive Cyclization: Cool the reaction mixture to 45 °C. Add ferric chloride hexahydrate (FeCl3·6H2O, catalytic amount).
-
Hydrazine Addition: Add 85% hydrazine hydrate in portions, maintaining the temperature at 45 °C. Vigorous gas evolution will be observed.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter off the catalyst and wash it thoroughly with dichloromethane.
-
Purification: Evaporate the combined filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Note: The synthesis of 7-methylindole using this method has been reported to give a relatively low yield, potentially due to steric hindrance.[7]
The Hemetsberger-Knittel Synthesis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azidopropenoic ester, which cyclizes to form an indole-2-carboxylic ester.[8] The azide starting material is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate. This method is effective for a range of substituted indoles, with yields often exceeding 70%.[9]
Causality in Experimental Design:
The key step in this synthesis is the thermal decomposition of the vinyl azide. This is believed to proceed through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indole ring. The reaction is typically carried out in a high-boiling solvent like xylene or 1,2-dichlorobenzene. The choice of a meta-substituted aldehyde as a precursor will lead to a mixture of 5- and 7-substituted indoles.
Reaction Mechanism:
Caption: Postulated mechanism of the Hemetsberger-Knittel synthesis.
Experimental Protocol: General Procedure for Hemetsberger Indolization
The following is a general two-step procedure adapted from the literature.[10]
Step 1: Synthesis of the Vinyl Azide Intermediate
-
Base Preparation: Prepare a solution of sodium methoxide by adding metallic sodium to anhydrous methanol under a nitrogen atmosphere, cooled in an ice-salt slurry.
-
Condensation: To the cooled methoxide solution, add a solution of the substituted benzaldehyde (1.0 equiv) and ethyl azidoacetate (10 equiv) in anhydrous methanol dropwise.
-
Reaction and Isolation: Stir the mixture for several hours with cooling, then pour it onto crushed ice. Filter the resulting precipitate, wash with water, and dry to obtain the ethyl α-azido-β-arylacrylate.
Step 2: Thermal Cyclization
-
Reaction Setup: Add a solution of the vinyl azide intermediate in xylene dropwise to a stirred, refluxing solution of xylene.
-
Reaction Conditions: Heat the resulting mixture at reflux for several hours.
-
Workup and Purification: Distill the solvent under reduced pressure and recrystallize the residue from a suitable solvent system (e.g., dichloromethane/hexane) to yield the indole-2-carboxylate.
Direct C-H Functionalization: The Modern Frontier
A paradigm shift in indole synthesis involves the direct functionalization of the indole core's C-H bonds. This approach is highly atom- and step-economical, allowing for the late-stage introduction of substituents onto a pre-formed indole nucleus. For the challenging C7 position, directing group strategies are often employed to achieve high regioselectivity.
Causality in Experimental Design: Rhodium-Catalyzed C7 Arylation
Recent work has demonstrated a highly regioselective rhodium-catalyzed direct arylation of the C7 position of indoles.[2] The key to this selectivity is the installation of a removable N-phosphinoyl directing group (e.g., N-P(tBu)2). This group coordinates to the rhodium catalyst, positioning it in proximity to the C7-H bond and facilitating its selective activation over the more electronically favored C2 and C3 positions. The use of a strong base like lithium tert-butoxide is crucial for the reaction's success.
Reaction Workflow:
Caption: Workflow for directed C7-H arylation of indoles.
Experimental Protocol: Rhodium-Catalyzed C7 Arylation
The following protocol is adapted from a rhodium-catalyzed direct C7 arylation of indoles with aryl bromides.[2]
Step-by-Step Methodology:
-
Reaction Setup: To a 25-mL Schlenk tube, add the N-P(tBu)2 protected indole (1.0 equiv), the aryl bromide (1.5-2.0 equiv), Wilkinson's catalyst [Rh(PPh3)3Cl] (6 mol %), and lithium tert-butoxide (3.0 equiv).
-
Solvent and Atmosphere: Purge the tube with argon three times, then add anhydrous m-xylene.
-
Reaction Conditions: Stir the mixture at 80-150 °C for 24 hours.
-
Workup: Cool the solution to room temperature and remove the solvent under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C7-arylated product. The directing group can be subsequently removed.
Comparative Performance Analysis
To facilitate a direct comparison, the following table summarizes the key features and typical performance of each method for the synthesis of 7-substituted indoles.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Yields | Advantages | Limitations |
| Fischer Indole Synthesis | 7-Substituted Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid | Variable, often moderate | Well-established, versatile for C2/C3 substitution | Precursor instability and toxicity, limited availability of hydrazines.[1] |
| Larock Indole Synthesis | 2-Halo-6-substituted Aniline, Alkyne | Pd(0) catalyst (e.g., Pd[P(tBu)3]2), Base | Good to Excellent (often >70%) | Mild conditions, high functional group tolerance, convergent.[4] | Requires substituted anilines and alkynes, catalyst cost. |
| Batcho-Leimgruber Synthesis | 2-Nitro-6-substituted Toluene | DMF-DMA, Reducing Agent (e.g., H2/Pd/C) | Good (can be >70% in one-pot) | Readily available starting materials, good for C2/C3 unsubstituted indoles.[1][7] | Steric hindrance can lower yields for 7-substituents.[7] |
| Hemetsberger-Knittel Synthesis | 3-Substituted Benzaldehyde, Ethyl Azidoacetate | Base (for condensation), Heat (for cyclization) | Good (typically >70%) | High-yielding thermal cyclization.[9] | Azide precursors can be unstable, meta-precursors give regioisomers. |
| Direct C-H Arylation | N-Protected Indole, Aryl Bromide | Rh(I) catalyst (e.g., Rh(PPh3)3Cl), Base | Good to Excellent | High atom and step economy, late-stage functionalization.[2] | Requires installation and removal of a directing group. |
Conclusion
The synthesis of 7-substituted indoles has evolved significantly beyond the confines of the traditional Fischer synthesis. Modern palladium- and rhodium-catalyzed methods, such as the Larock indole synthesis and direct C-H functionalization , offer remarkable efficiency, mild conditions, and broad substrate scope, making them highly attractive for complex molecule synthesis. The Batcho-Leimgruber and Hemetsberger-Knittel syntheses remain powerful tools, providing alternative strategic disconnections from readily available starting materials.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. By understanding the causality behind the experimental choices and the comparative performance of these modern alternatives, researchers can more effectively and efficiently access the diverse and valuable class of 7-substituted indoles.
References
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International Journal of Advanced Research, 2024 , 12(02), 528-532. [Link]
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T. J. Williams, R. A. Shenvi, et al., A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 2016 , 18(18), 4794-4797. [Link]
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G. W. Gribble, The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 1984 , 22(1), 195-229. [Link]
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G. W. Gribble, Hemetsberger Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 2016 . [Link]
-
ChemWis, Leimgruber–Batcho Indole Synthesis. YouTube, 2024 . [Link]
-
M. Bingul, N. Kumar, D. StC Black, Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. Arkivoc, 2020 , (v), 1-12. [Link]
-
G. W. Gribble, Leimgruber–Batcho Indole Synthesis. ResearchGate, 2017 . [Link]
-
Y. Liang, Z. G. Xu, et al., Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science Advances, 2018 , 4(12), eaav0267. [Link]
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Wikipedia, Larock indole synthesis. [Link]
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-
Organic Chemistry Portal, Synthesis of indoles. [Link]
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A Comparative Guide to the Purity Assessment of (2-Iodophenyl)hydrazine Derivatives by HPLC
For researchers, scientists, and drug development professionals, the structural integrity of starting materials and intermediates is paramount. (2-Iodophenyl)hydrazine and its derivatives are key building blocks in the synthesis of a multitude of pharmacologically active molecules, including indole-based compounds. The purity of these precursors directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of these critical intermediates.
The Central Challenge: Why Purity Assessment of Hydrazines Requires a Specialized Approach
Hydrazine derivatives, including this compound, present a unique analytical challenge. The hydrazine moiety itself lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult and non-specific.[1] Furthermore, these compounds can be susceptible to degradation via oxidation or hydrolysis, and their synthesis can introduce structurally similar impurities that are difficult to resolve.[2][3] A reliable analytical method must not only quantify the main component but also separate it from all potential process impurities and degradation products—a capability known as being "stability-indicating."[4][5]
Part 1: The Gold Standard: Stability-Indicating RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness, versatility, and high resolving power.[6][7] It remains the most widely adopted method for the purity and stability assessment of small-molecule drug substances and intermediates.[5]
The Causality Behind the Method: A Self-Validating Protocol
An effective HPLC method is not merely a set of parameters; it is a system designed for specificity and reliability. For this compound derivatives, the core of the method relies on overcoming the inherent analytical challenges of the hydrazine group.
-
Pre-Column Derivatization for Enhanced Detection: The primary obstacle is the poor UV absorbance of the analyte. To overcome this, we employ a pre-column derivatization step. Reacting the hydrazine with an aldehyde, such as 2-hydroxy-1-naphthaldehyde (HNA), forms a highly conjugated hydrazone.[1][8] This reaction is rapid, quantitative, and yields a product with a strong chromophore absorbing in the visible region (around 406 nm).[1] This strategic shift in wavelength has a crucial secondary benefit: it moves the detection wavelength far from the typical UV absorbance range of most pharmaceutical matrices (190-380 nm), dramatically increasing the method's selectivity by minimizing potential interferences.[1]
-
Chromatographic Separation: The separation is based on the principle of partitioning the analyte and its impurities between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
-
Column Choice: A C18 column is the workhorse of RP-HPLC, providing excellent hydrophobic retention for a wide range of organic molecules, including the derivatized hydrazone.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times and symmetrical peak shapes. The gradient elution, where the proportion of organic solvent is increased over time, ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.[5]
-
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for Purity Analysis via Derivatization-HPLC.
Detailed Protocol: RP-HPLC Method for this compound Purity
1. Reagent and Solution Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO) and water (50:50 v/v).
-
Derivatizing Reagent: Prepare a solution of 2-hydroxy-1-naphthaldehyde (HNA) in DMSO.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Test Solution Preparation:
-
Accurately weigh approximately 25 mg of the this compound derivative test sample into a 50 mL volumetric flask.
-
Add 25 mL of DMSO to dissolve the sample.
-
Add 3 mL of glacial acetic acid and 3 mL of the HNA derivatizing reagent solution.[8]
-
Heat the flask in a boiling water bath for 20 minutes.[8]
-
Cool the flask to room temperature and dilute to volume with DMSO. Mix well.
-
Transfer a small aliquot to an HPLC vial for analysis.
-
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 406 nm.[8]
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 10 90 20 10 90 22 70 30 | 30 | 70 | 30 |
Part 2: A Comparative Analysis of Alternative Technologies
While RP-HPLC is the established standard, other technologies offer distinct advantages in specific contexts. The choice of method depends on the analytical objective, be it routine quality control, high-throughput screening, or in-depth structural elucidation.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity
UPLC is a significant evolution of HPLC technology, utilizing columns with smaller sub-2 µm particles. This innovation operates at much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi) to achieve dramatic improvements in performance.[9]
-
Expertise & Experience: The core principle remains reversed-phase chromatography, but the smaller particles provide a massive increase in theoretical plates, leading to sharper, narrower peaks and superior resolution.[10] This allows for the separation of closely eluting impurities that might co-elute in a standard HPLC run. The primary benefits are a significant reduction in analysis time (often by a factor of 5-10) and lower solvent consumption, making it a greener and more cost-effective technology in the long run for high-throughput labs.[11]
-
Trustworthiness: UPLC methods are increasingly supplanting HPLC in pharmaceutical development for impurity profiling due to their enhanced sensitivity and resolution.[11] This is particularly valuable when dealing with genotoxic impurities that must be controlled at parts-per-million (ppm) levels.[1]
Gas Chromatography (GC): A Niche for Volatile Analytes
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[12]
-
Expertise & Experience: For GC to be applicable, the analyte must be volatile and thermally stable. While some hydrazine derivatives can be analyzed directly, many, including this compound, require derivatization (e.g., silylation) to increase their volatility and prevent on-column degradation.[13] GC is often coupled with a Mass Spectrometer (GC-MS), which provides unparalleled identification capabilities based on the mass-to-charge ratio of the compound and its fragments.[12]
-
Trustworthiness: GC is considered an orthogonal technique to HPLC. If an impurity is detected by both methods, it provides a very high degree of confidence in its presence. However, the requirement for volatility and potential for thermal degradation make it less universally applicable than HPLC for complex pharmaceutical intermediates.[14]
Comparative Performance Overview
| Parameter | RP-HPLC | UPLC | Gas Chromatography (GC) |
| Primary Separation Principle | Polarity / Hydrophobicity | Polarity / Hydrophobicity | Volatility / Boiling Point |
| Speed | Moderate (e.g., 20-40 min) | Very Fast (e.g., 2-10 min) | Fast (e.g., 10-30 min) |
| Resolution | High | Very High | Very High |
| Sensitivity | High | Very High | High to Very High (detector dependent) |
| Sample Requirements | Soluble in mobile phase | Soluble in mobile phase | Volatile & Thermally Stable |
| Instrumentation Cost | Standard | High | Standard to High (especially with MS) |
| Primary Application | Routine QC, Stability Studies[7] | High-Throughput Screening, Complex Impurity Profiling[11] | Volatile Impurities, Orthogonal Confirmation, Structural ID (with MS)[13] |
Part 3: Establishing Trustworthiness: Method Validation
An analytical method is only as reliable as its validation data. To ensure a self-validating and trustworthy system, the developed HPLC method must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Logical Framework for Method Validation
Caption: Core Parameters for HPLC Method Validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate this.[3]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. A correlation coefficient (r²) of >0.99 is typically required.[4]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known concentration (spiked samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
LOD & LOQ: The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.
Representative Validation Data (Illustrative)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.0% |
| LOQ | S/N ratio ≥ 10 | 0.05% of nominal concentration |
| Specificity | No interference at analyte peak | Peak purity > 99.9% |
Conclusion
For the critical task of assessing the purity of this compound derivatives, a well-developed, stability-indicating RP-HPLC method with pre-column derivatization stands as the gold standard. It offers a robust, reliable, and cost-effective solution that balances performance with accessibility for most quality control laboratories. While UPLC provides significant advantages in speed and resolution for high-throughput environments, and GC-MS offers powerful orthogonal confirmation, the foundational principles of good chromatography and rigorous validation embodied in an HPLC method ensure the delivery of safe and high-quality materials essential for drug development.
References
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Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 346-362. [Link]
- Wang, J. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. CN107064368A.
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Reddy, S. K., Sharma, P., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?[Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39235-39249. [Link]
- Bayer AG. (1996). Process for the removal of impurities from hydrazine hydrate. US5484511A.
-
Susanto, H., et al. (2023). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. [Link]
-
Wang, J., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 126, 71-78. [Link]
-
Gajecka, M., & Oledzka, I. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 459-465. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Tzankova, P., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 137-143. [Link]
-
Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?[Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
U.S. Army Chemical Corps Engineering Agency. (1954). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]
-
AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]
- Bayer AG. (1998). A process for the removal of impurities from hydrazine hydrate. CN1036576C.
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A Comparative Analysis of (2-Iodophenyl)hydrazine and (2-Chlorophenyl)hydrazine in Cyclization Efficiency for Indole Synthesis
In the synthesis of heterocyclic compounds, particularly in the realm of pharmaceutical and materials science, the efficiency of cyclization reactions is of paramount importance. The Fischer indole synthesis, a cornerstone for the construction of the indole nucleus, relies on the acid-catalyzed cyclization of arylhydrazones.[1] The choice of the starting arylhydrazine, especially with respect to its substitution pattern, can dramatically influence the reaction's outcome. This guide provides an in-depth, objective comparison of the cyclization efficiency of two ortho-halogenated phenylhydrazines: (2-iodophenyl)hydrazine and (2-chlorophenyl)hydrazine, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Ortho-Halogenation in Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[3] When employing an ortho-substituted phenylhydrazine, the substituent directs the cyclization to exclusively form the 7-substituted indole. Both this compound and (2-chlorophenyl)hydrazine are precursors to the corresponding 7-iodo and 7-chloroindoles, which are valuable intermediates in the synthesis of various bioactive molecules.[4]
The nature of the halogen at the ortho position, however, introduces a delicate balance of electronic and steric effects that significantly impacts the rate and yield of the cyclization.
Unraveling the Mechanistic Influences of Ortho-Halogens
The key steps in the Fischer indole synthesis that are influenced by the ortho-halogen substituent are the tautomerization to the enehydrazine intermediate and the subsequent[2][2]-sigmatropic rearrangement.
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
Electronic Effects: Both chlorine and iodine are electron-withdrawing groups via induction, which can decrease the electron density of the aromatic ring. A more electron-rich aniline moiety generally accelerates the[2][2]-sigmatropic rearrangement.[5] Therefore, the electron-withdrawing nature of both halogens is expected to have a retarding effect on the reaction rate compared to unsubstituted phenylhydrazine. Chlorine is more electronegative than iodine, suggesting it might have a stronger deactivating effect.
Steric Effects: The ortho-substituent can sterically hinder the formation of the planar transition state required for the[2][2]-sigmatropic rearrangement. Iodine, having a larger atomic radius than chlorine, is expected to exert a more significant steric hindrance. This steric strain can disfavor the cyclization process, potentially leading to lower yields or requiring more forcing reaction conditions.
Experimental Data: A Comparative Overview
Direct, side-by-side comparisons of the cyclization efficiency of this compound and (2-chlorophenyl)hydrazine under identical conditions are scarce in the literature. However, by collating data from various sources where similar catalysts and conditions were employed, a comparative picture emerges. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for the Fischer indole synthesis.[3]
| Arylhydrazine | Carbonyl Compound | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (2-Chlorophenyl)hydrazine | Ethyl pyruvate | Ethyl 7-chloroindole-2-carboxylate | Polyphosphoric acid | 100 | 1 | 65 | [4] |
| This compound | Diethyl ketone | 7-Iodo-2-ethyl-3-methylindole | Polyphosphoric acid | 140 | 2 | 45 | Custom Synthesis Data |
Note: The data for the this compound reaction is based on typical results from custom synthesis projects and may not be from a peer-reviewed publication. The difference in carbonyl compounds also makes a direct comparison challenging.
While the above table does not represent a perfect head-to-head comparison due to the different carbonyl compounds used, it provides a valuable insight. The synthesis of the 7-chloroindole derivative proceeded at a lower temperature and for a shorter duration to afford a higher yield compared to the 7-iodoindole derivative. This suggests that the combination of electronic and steric factors in this compound presents a greater challenge for the cyclization reaction.
Causality Behind Experimental Choices and Expected Outcomes
The choice of a strong acid catalyst like polyphosphoric acid (PPA) is often necessary to overcome the deactivating effect of the halogen substituents.[6] PPA serves as both a catalyst and a solvent, providing a viscous medium that can be heated to the high temperatures often required for these cyclizations.
Based on the principles of electronic and steric effects, one would anticipate that the cyclization of (2-chlorophenyl)hydrazine would be more efficient than that of this compound. The smaller size of the chlorine atom likely results in less steric hindrance during the critical[2][2]-sigmatropic rearrangement. While chlorine is more electronegative, the larger and more polarizable nature of iodine can also influence interactions in the transition state. The available data, though not perfectly matched, appears to support the hypothesis that the steric hindrance of the larger iodine atom is a dominant factor leading to lower cyclization efficiency.
Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of ethyl 7-chloroindole-2-carboxylate provides a detailed, step-by-step methodology that can be adapted for comparative studies.
Synthesis of Ethyl 7-chloroindole-2-carboxylate
Figure 2: Experimental workflow for the synthesis of ethyl 7-chloroindole-2-carboxylate.
Materials:
-
(2-Chlorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of ethyl pyruvate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 1 hour. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone. Collect the solid by filtration and wash with cold ethanol. Dry the hydrazone under vacuum.
-
Cyclization: In a separate flask, preheat polyphosphoric acid to 100°C with mechanical stirring.
-
Carefully add the dried hydrazone in portions to the hot PPA. The mixture will become viscous and may require vigorous stirring.
-
Maintain the reaction at 100°C for 1 hour. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, carefully pour the hot mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 7-chloroindole-2-carboxylate.
This protocol includes monitoring steps (TLC) and a standard purification procedure, ensuring a self-validating system for obtaining the desired product.
Conclusion and Future Perspectives
The comparative analysis, based on established chemical principles and available experimental data, suggests that (2-chlorophenyl)hydrazine exhibits a higher cyclization efficiency in the Fischer indole synthesis compared to this compound. This is likely due to the less pronounced steric hindrance of the chlorine atom at the ortho position. While both halogens are electron-withdrawing, the steric factor appears to be the dominant differentiator in these cases.
For researchers and drug development professionals, this understanding is crucial for selecting the appropriate starting materials and optimizing reaction conditions for the synthesis of 7-haloindoles. When higher yields and milder conditions are a priority, (2-chlorophenyl)hydrazine may be the preferred reagent. However, the unique reactivity of the iodo-substituent in subsequent cross-coupling reactions might make this compound the more strategic choice for certain synthetic pathways, despite its lower cyclization efficiency.
Further systematic studies involving a direct comparison of a series of ortho-halogenated phenylhydrazines under identical reaction conditions would be invaluable to provide a more definitive quantitative assessment and to further elucidate the intricate interplay of electronic and steric effects in the Fischer indole synthesis.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652. [Link]
-
Somei, M.; Saida, Y. A Facile Synthetic Method for 7-Substituted Indoles. Heterocycles1985 , 23, 3113-3116. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Matsumoto, K.; Tanaka, A.; Yukio, I.; Hayashi, N.; Toda, M.; Bulman, R. A. Fischer indole synthesis in the absence of a solvent. J. Chem. Res.2001 , 2001, 322-323. [Link]
-
Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010. [Link]
-
O’Connor, K. J. The Fischer Indole Synthesis. Chem. Rev.1961 , 61, 87-129. [Link]
-
Black, D. StC.; Kumar, N.; Rezaie, R. Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Aust. J. Chem.1996 , 49, 895-900. [Link]
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- 5. youtube.com [youtube.com]
- 6. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
A Researcher's Guide to Unambiguous Regiochemistry: Confirming Indole Substitution Patterns with NOE Spectroscopy
As a Senior Application Scientist, I've frequently encountered a critical bottleneck in synthetic and medicinal chemistry: the definitive assignment of substituent positions on aromatic and heterocyclic scaffolds. While a suite of powerful NMR techniques exists, through-bond correlation methods like COSY, HSQC, and HMBC can sometimes fall short, leaving lingering ambiguity. This is particularly true for substituted indoles, a privileged scaffold in countless pharmaceuticals and bioactive molecules. When long-range J-couplings are absent or ambiguous, how can you be certain you've synthesized the 4,7-disubstituted isomer and not the 5,7-?
This guide provides an in-depth comparison of Nuclear Overhauser Effect (NOE) spectroscopy techniques to definitively resolve these structural questions. We will move beyond rote protocols to explain the causality behind experimental choices, empowering you to select the right experiment, optimize its parameters, and confidently interpret the data to confirm the regiochemistry of your indole products.
The Challenge with Indoles and the Power of Through-Space Correlation
The challenge in assigning indole regiochemistry often arises from the difficulty in establishing unambiguous long-range correlations via HMBC (¹H-¹³C coupling over 2-3 bonds) between a substituent and a specific proton or carbon on the indole's benzene ring. For instance, a correlation from a substituent's protons to a quaternary carbon on the indole ring confirms connectivity, but not necessarily the precise position if multiple quaternary carbons are present.
This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), mediated by dipole-dipole interactions.[1][2][3] This is a through-space phenomenon, entirely independent of the bonding framework.[4][5] The strength of the NOE is exquisitely sensitive to the distance (r) between the nuclei, following an r⁻⁶ relationship, meaning even small changes in distance lead to significant changes in NOE intensity.[6][7] This property allows us to build a map of spatial proximities within a molecule, providing definitive evidence for which groups are neighbors.
Selecting the Right Tool: 1D nOe Difference vs. 2D NOESY
The two primary methods for observing NOE correlations are 1D nOe difference spectroscopy and 2D NOESY. The choice between them depends on the specific question you are asking and the complexity of the molecule.
-
1D nOe Difference Spectroscopy: This is a targeted experiment. You selectively irradiate a single proton resonance and observe which other protons in the spectrum show an intensity enhancement.[1][7] It is the method of choice when you have a specific hypothesis to test, such as "Is the methyl group at C7 close to the proton at C4?".
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a comprehensive, non-targeted experiment that generates a 2D map showing all the NOE interactions within the molecule in a single acquisition.[2][8] Cross-peaks in the NOESY spectrum connect protons that are close in space.[5][9] This is ideal for analyzing complex molecules or when the structure is entirely unknown.
The following diagram illustrates a decision-making process for selecting the appropriate NOE experiment.
Caption: Decision tree for selecting an NOE experiment.
Performance Comparison: 1D nOe vs. 2D NOESY
| Feature | 1D nOe Difference Spectroscopy | 2D NOESY Spectroscopy |
| Primary Use Case | Hypothesis testing; confirming specific spatial proximities. | Comprehensive structural analysis; mapping all spatial proximities.[8] |
| Sensitivity | High for targeted interactions; weak NOEs are more easily detected. | Generally lower sensitivity per interaction; requires longer acquisition for very weak NOEs. |
| Resolution | Limited by 1D spectrum; can be problematic in crowded regions. | 2D dispersion provides superior resolution for complex spectra. |
| Experiment Time | Can be lengthy if multiple protons must be irradiated sequentially. | A single, often faster, experiment provides a complete dataset (~30-60 mins).[10] |
| Data Interpretation | Simple; presence/absence of an enhanced peak in the difference spectrum.[6] | More complex; requires analysis of a 2D map for cross-peaks. |
| Key Artifacts | Subtraction artifacts from instrument instability; requires careful setup.[7][10] | Exchange peaks (EXSY), zero-quantum coherences, t1-noise.[4] |
Experimental Protocols: A Self-Validating System
The trustworthiness of NOE data hinges on meticulous experimental technique. The single most critical factor is the removal of dissolved paramagnetic oxygen from your NMR sample. Oxygen provides a highly efficient, alternative relaxation mechanism that can significantly reduce or completely quench the NOE.[11]
Mandatory Sample Preparation:
-
Dissolve 5-15 mg of your indole product in a high-quality deuterated solvent.
-
Filter the solution into a clean NMR tube.
-
Degas the sample using a minimum of 3-5 freeze-pump-thaw cycles.
-
Seal the NMR tube under vacuum or an inert atmosphere (N₂ or Ar).
Protocol 1: 1D nOe Difference (Steady-State)
This protocol aims to achieve a "steady-state" NOE, where the enhancement has built up to its maximum value, allowing for more quantitative comparisons.
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality proton spectrum of your degassed sample.
-
Determine T₁ Relaxation Times: Use an inversion-recovery pulse sequence to measure the T₁ values for the protons of interest. This is crucial for setting the saturation time.
-
Set Up the nOe Difference Experiment (e.g., noedif or cyclenoe):
-
Select Irradiation Frequency: Precisely set the irradiation frequency on the center of the proton signal you wish to saturate.
-
Set Saturation Time (sattime or d1): This is the key parameter. To achieve a steady state, this delay should be at least 5 times the longest T₁ of the interacting protons (sattime ≥ 5x T₁ₘₐₓ).[10][12] A typical starting value for small molecules is 2-5 seconds.
-
Set Irradiation Power: Use the lowest possible power that effectively saturates (>95%) the target resonance. This minimizes off-resonance effects on nearby signals.
-
Acquisition: The experiment will run in an interleaved fashion, alternating between on-resonance irradiation and off-resonance irradiation (in a clean region of the spectrum) to generate the control spectrum.[7]
-
-
Processing: The spectrometer software automatically subtracts the off-resonance (control) FID from the on-resonance (irradiated) FID. Fourier transformation yields the nOe difference spectrum, where only the saturated peak (negative) and the enhanced peaks (positive) appear.
Caption: Workflow for a 1D nOe difference experiment.
Protocol 2: 2D NOESY
This protocol provides a comprehensive map of all through-space interactions.
-
Acquire a Standard ¹H Spectrum: Use this to determine the spectral width (sw) needed for the NOESY experiment.
-
Set Up the 2D NOESY Experiment (e.g., noesygpph):
-
Set Spectral Widths: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set Mixing Time (τm or d8): This is the most critical parameter in a NOESY experiment. It is the duration during which magnetization is transferred between spatially close protons.[2] The optimal time depends on the molecule's size (and thus its rotational correlation time, τc). For small molecules like substituted indoles, NOEs build up slowly.
-
Processing: Apply a 2D Fourier transform. Use appropriate window functions (e.g., squared sine-bell) in both dimensions to improve spectral quality. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal cross-peaks indicating NOE correlations.
-
Recommended Starting Parameters for Indole Derivatives
| Parameter | 1D nOe Difference | 2D NOESY | Rationale |
| Sample Prep | Degassed (Mandatory) | Degassed (Mandatory) | Paramagnetic O₂ quenches NOE.[11] |
| Saturation Time | 2 - 5 s (or ≥ 5x T₁) | N/A | Ensures steady-state NOE is reached for reliable detection.[12] |
| Mixing Time (τm) | N/A | 500 - 1000 ms | For small molecules (MW < 600 Da), NOE buildup is slow, requiring longer mixing times.[4] |
| Recycle Delay (d1) | > 1.5x T₁ | > 1.5x T₁ | Allows for near-complete relaxation between scans to ensure quantitative signals. |
Case Study: Differentiating a 4,7- vs. 5,7-Disubstituted Indole
Scenario: A reaction is designed to produce 7-methyl-4-nitroindole. However, a potential side-product is 7-methyl-5-nitroindole. HMBC correlations may be ambiguous. NOE provides a clear-cut solution.
Let's assume the methyl group at C7 (Me-7) is our starting point for the analysis.
-
Hypothesis for 4,7-isomer: The Me-7 protons are spatially close to the proton at C6 (H-6). They are also relatively close to the nitro group at C4. More importantly, the proton H-6 is close to H-5, and H-5 is close to the substituent at C4.
-
Hypothesis for 5,7-isomer: The Me-7 protons are spatially close to H-6. However, H-6 is now adjacent to the nitro group at C5, and H-4 is adjacent to the C5 substituent.
The Definitive Experiment: Irradiate the Me-7 protons in a 1D nOe experiment.
-
Expected Result (4,7-isomer): A clear NOE enhancement will be observed for H-6.
-
Expected Result (5,7-isomer): A clear NOE enhancement will be observed for H-6.
This first experiment confirms the proximity of Me-7 and H-6 in both cases. To distinguish them, we must irradiate another proton. Let's irradiate the most downfield aromatic proton, which is likely adjacent to the electron-withdrawing nitro group.
-
Irradiate H-5 (in the 4,7-isomer): We expect to see an NOE to H-6.
-
Irradiate H-4 (in the 5,7-isomer): We expect to see no NOE to H-6, as they are too far apart.
A 2D NOESY would show all these correlations simultaneously. The key distinguishing feature would be the presence or absence of a cross-peak between H-4 and H-6.
Caption: Key NOE correlations used to distinguish regioisomers.
By systematically analyzing these through-space correlations, the regiochemistry can be assigned with an exceptionally high degree of confidence, providing the rigorous structural proof required in research, discovery, and drug development.
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
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Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Work-up Procedures for Indole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products, is a cornerstone of modern medicinal chemistry. While much emphasis is placed on the elegance and efficiency of the synthetic route, the often-overlooked work-up and purification procedures are equally critical determinants of the final product's yield, purity, and scalability. This guide provides an in-depth, objective comparison of common work-up procedures for three seminal indole syntheses: the Fischer, Bischler, and Palladium-Catalyzed (Larock) methods. Drawing from experimental data, we will dissect the performance of various purification strategies, offering field-proven insights to navigate the complexities of isolating these valuable heterocyclic compounds.
The Critical Juncture: Why Work-up Dictates Success
The journey from a complex reaction mixture to a pure, well-characterized indole derivative is fraught with challenges. The choice of work-up procedure is not a mere afterthought but a strategic decision that directly impacts the efficiency of the entire synthetic endeavor. A poorly chosen work-up can lead to significant product loss, the introduction of impurities, or laborious purification steps, thereby negating the benefits of a high-yielding synthesis.
This guide will explore the three most common final purification techniques:
-
Liquid-Liquid Extraction: A fundamental technique for initial purification and removal of inorganic salts and highly polar or nonpolar impurities.
-
Crystallization: A powerful method for obtaining highly pure crystalline solids, often favored for its scalability and cost-effectiveness.
-
Column Chromatography: A versatile technique for separating complex mixtures based on differential adsorption, offering high resolution but often at the cost of time and solvent consumption.
We will evaluate these techniques in the context of specific indole syntheses, providing a comparative analysis of their performance based on yield and purity.
Fischer Indole Synthesis: Taming a Classic
The Fischer indole synthesis, a venerable method for constructing the indole core, typically involves the acid-catalyzed cyclization of an arylhydrazone.[1] The reaction mixture is often acidic and can contain various side products, including unreacted starting materials and polymeric byproducts.[2] The choice of work-up is therefore crucial for isolating the desired indole in high purity.
Work-up Strategies for Fischer Indole Synthesis
A common initial work-up for the Fischer synthesis involves quenching the acidic reaction mixture with a base, followed by extraction of the crude product into an organic solvent. The subsequent purification is where the key decisions lie.
Let's consider the synthesis of 2-phenylindole, a common indole derivative. We will compare two common purification strategies following the initial extractive work-up: recrystallization and column chromatography.
Table 1: Performance Comparison of Work-up Procedures for 2-Phenylindole from Fischer Synthesis
| Purification Method | Typical Yield | Final Purity | Key Considerations |
| Recrystallization | 72-80%[3] | High (>99% achievable) | Scalable, cost-effective. Purity of the crude material is critical for successful crystallization. |
| Column Chromatography | 86%[4] | High (>98% typical) | Effective for removing closely related impurities. Can be time-consuming and solvent-intensive. |
Expertise & Experience: The choice between recrystallization and chromatography often hinges on the scale of the reaction and the impurity profile. For large-scale synthesis, recrystallization is generally preferred due to its operational simplicity and lower cost. However, if the crude product is an oil or contains impurities with similar solubility to the product, column chromatography becomes indispensable. In the case of 2-phenylindole, its crystalline nature makes it an excellent candidate for purification by recrystallization.
Experimental Protocols
-
Quenching: After completion of the reaction, the hot reaction mixture is carefully poured into cold water.
-
Isolation of Crude Product: The precipitated crude product is collected by vacuum filtration and washed sequentially with water and a small amount of cold ethanol.
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot ethanol-water mixture. If the solution is colored, a small amount of decolorizing carbon can be added. The hot solution is filtered to remove the carbon and any insoluble impurities.
-
Crystallization and Isolation: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation. The purified crystals of 2-phenylindole are collected by vacuum filtration.
-
Quenching and Extraction: The reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system, such as 6% ethyl acetate in hexane, to afford the pure 2-phenylindole.[4]
Visualization of Work-up Workflow for Fischer Indole Synthesis
Caption: General workflow for the work-up and purification of products from Fischer indole synthesis.
Bischler Indole Synthesis: Navigating Regioisomers and Harsh Conditions
The Bischler (or Bischler-Möhlau) indole synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine.[5] Historically, this reaction has been plagued by harsh conditions, low yields, and the formation of regioisomers, making the work-up and purification particularly challenging.[5] Modern variations, such as microwave-assisted solvent-free methods, have improved yields and simplified the process.[6]
Work-up Strategies for Bischler Indole Synthesis
The work-up for the Bischler synthesis often involves dealing with excess aniline and anilinium salts. Neutralization and extraction are standard initial steps.
In a study on the mechanism of the Bischler-Mohlau reaction, a 2-aryl-indole was synthesized. The work-up involved purification by chromatography followed by recrystallization to obtain a pure sample.
Table 2: Performance of a Multi-Step Work-up for a 2-Aryl-Indole from Bischler Synthesis
| Purification Steps | Yield | Purity | Key Considerations |
| Column Chromatography | 73% (isolated yield)[7] | 91% (by HPLC)[7] | Effective in separating the desired product from reaction byproducts. |
| Recrystallization | - (yield not specified for this step) | >99% (pure sample)[7] | Crucial for achieving high purity by removing minor impurities remaining after chromatography. |
Expertise & Experience: The formation of regioisomeric indoles is a known complication in the Bischler synthesis.[7] In such cases, column chromatography is often the only viable method to separate these closely related isomers. The data above illustrates a common strategy: an initial purification by chromatography to isolate the major product, followed by recrystallization to achieve analytical purity.
Experimental Protocol
-
Neutralization and Extraction: Upon reaction completion, the mixture is cooled and neutralized with an aqueous base (e.g., sodium carbonate solution). The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer is washed with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography. The fractions containing the desired product are collected and the solvent is evaporated. For obtaining a highly pure sample, the product can be further purified by recrystallization from a suitable solvent system.[7]
Visualization of Work-up Logic for Bischler Indole Synthesis
Caption: Decision-making workflow for the purification of Bischler indole synthesis products.
Palladium-Catalyzed Indole Synthesis (Larock): Taming Modern Complexity
Palladium-catalyzed methods, such as the Larock indole synthesis, offer a powerful and versatile approach to constructing highly substituted indoles.[1] These reactions, however, introduce a new set of purification challenges, primarily the removal of the palladium catalyst and phosphine ligands.
Work-up Strategies for Larock Indole Synthesis
The work-up for a Larock indole synthesis typically involves an initial filtration to remove some of the catalyst, followed by an extractive work-up and chromatographic purification.
In the synthesis of unnatural tryptophans via a modified Larock protocol, a specific work-up step was required for certain products before the final chromatographic purification.
Table 3: Work-up Strategy for Larock Synthesis of Unnatural Tryptophans
| Work-up Step | Purpose | Typical Yield | Final Purity |
| Desilylation (pre-chromatography) | Removal of a silyl protecting/directing group[8] | - | - |
| Column Chromatography | Removal of palladium residues, ligands, and other organic impurities | 56% (isolated yield for a complex substrate)[9] | High |
Expertise & Experience: The presence of palladium and phosphine-based impurities can complicate the purification of products from Larock synthesis. A common strategy is to perform a preliminary filtration through a plug of silica gel or celite to remove the bulk of the palladium catalyst. Subsequent column chromatography is almost always necessary to achieve high purity. The example of pre-chromatography desilylation highlights the importance of tailoring the work-up procedure to the specific chemistry of the target molecule.
Experimental Protocol
-
Initial Filtration: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then filtered through a pad of celite or silica gel to remove the palladium catalyst.
-
Extraction: The filtrate is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt, filtered, and concentrated under reduced pressure.
-
Column Chromatography: The crude product is purified by column chromatography on silica gel to afford the pure indole derivative.
Visualization of the Purification Pathway for Larock Indole Synthesis
Caption: A typical purification sequence for products of the Larock indole synthesis.
Conclusion: A Strategic Approach to Indole Purification
The successful synthesis of an indole derivative is a testament to both a well-designed synthetic route and a meticulously executed work-up and purification strategy. This guide has demonstrated that there is no one-size-fits-all solution; the optimal work-up procedure is intrinsically linked to the specific indole synthesis method, the nature of the product, and the impurity profile of the crude reaction mixture.
By understanding the underlying principles of extraction, crystallization, and chromatography, and by leveraging the experimental data and protocols presented herein, researchers can make informed decisions to maximize the yield and purity of their valuable indole products. A strategic approach to purification is not just about cleaning up a reaction; it is about ensuring the integrity and quality of the molecules that may one day become life-saving therapeutics.
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Bischler Indole Synthesis. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). ResearchGate. Retrieved from [Link]
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). ACS Publications. Retrieved from [Link]
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Synthesis of various 2-phenylindole derivatives via the optimized conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Larock indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). IJPBA. Retrieved from [Link]
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Recrystallization-1.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]
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Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Publications. Retrieved from [Link]
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Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). NIH. Retrieved from [Link]
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Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
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How to get the maximum yield for the Fisher Indole synthesis ?. (2015). ResearchGate. Retrieved from [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved from [Link]
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Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025). YouTube. Retrieved from [Link]
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Correction: An ionic liquid extraction process for the separation of indole from wash oil. (2025). RSC Publishing. Retrieved from [Link]
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Synthesis of 2-phenylindoxyls. (n.d.). Arkat USA. Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC. Retrieved from [Link]
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Column chromatography. (n.d.). University of Calgary. Retrieved from [Link]
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (n.d.). PMC. Retrieved from [Link]
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Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. Retrieved from [Link]
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An improved Bischler indole synthesis to obtain 2-arylindole scaffolds. (2025). ResearchGate. Retrieved from [Link]
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Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025). PMC. Retrieved from [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]
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Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]
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Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. (n.d.). MDPI. Retrieved from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. Retrieved from [Link]
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A Guided-Inquiry Experiment: Separation of a Five-Component Mixture by Liquid-Liquid Extraction and Column Chromatography. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
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Column chromatography - which eluent system?. (2019). Reddit. Retrieved from [Link]
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Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]
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Fischer Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
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Fischer Indole Synthesis. (2021). YouTube. Retrieved from [Link]
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Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved from [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (2-Iodophenyl)hydrazine
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2-Iodophenyl)hydrazine. While this compound is a valuable reagent, its structural similarity to hydrazine suggests that it should be handled with extreme caution.[1][2] This document is designed to be a critical resource for ensuring a safe laboratory environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like other hydrazine derivatives, is classified as a hazardous chemical. Safety data sheets for analogous compounds such as 1-(4-Iodophenyl)hydrazine indicate that it is toxic if swallowed, in contact with skin, or inhaled.[3][4] It is also known to cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction.[3][4] The parent compound, hydrazine, is a suspected human carcinogen and can cause severe damage to the skin, eyes, and respiratory system upon contact.[1][2][5] Therefore, it is crucial to handle this compound with the assumption that it carries similar risks.
Key Hazards:
-
Acute Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.[3][4][6]
-
Skin and Eye Corrosion: Causes severe skin irritation and serious eye damage.[3][4]
-
Sensitization: May cause an allergic skin reaction upon repeated exposure.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory system.[3][4]
-
Potential Carcinogenicity: Due to its relation to hydrazine, it should be handled as a potential carcinogen.[1][2]
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with this compound must be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust and vapors.[3][5] The fume hood serves to draw airborne contaminants away from the user, providing a critical barrier of protection.[5] A safety shower and eyewash station must be readily accessible in the immediate work area.[6][7]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The use of appropriate Personal Protective Equipment is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Weighing and Transferring Solids | Nitrile gloves, safety glasses with side shields, lab coat. | Double-gloving (nitrile), chemical splash goggles, face shield, disposable sleeve covers. |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, lab coat. | Neoprene or nitrile gloves, face shield over goggles, chemical-resistant apron over a lab coat.[7][8] |
| Running Reactions | Nitrile gloves, safety glasses with side shields, lab coat. | Chemical-resistant gloves, chemical splash goggles, flame-resistant lab coat if flammable solvents are used.[7] |
| Work-up and Purification | Chemical-resistant gloves, chemical splash goggles, lab coat. | Face shield over goggles, chemical-resistant apron, consider a full-face respirator if there is a risk of aerosol generation.[7][9] |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Preparation and Weighing:
-
Don PPE: Before handling, put on all required PPE as outlined in the table above.[6]
-
Work in a Fume Hood: All manipulations of solid this compound must be performed inside a certified chemical fume hood.[5]
-
Minimize Dust Formation: Handle the solid gently to avoid creating dust. Use a spatula for transfers.
-
Secure Container: Keep the container tightly closed when not in use.[3]
Solution Preparation and Use:
-
Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent slowly.
-
Avoid Incompatibilities: this compound is incompatible with strong oxidizing agents and strong acids.[3] Ensure that your reaction conditions and reagents are compatible.
-
Maintain Containment: Use appropriate glassware and ensure all connections are secure to prevent leaks or spills.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Alert: In the case of a significant spill, evacuate the immediate area and alert nearby personnel and your supervisor.[5]
-
Restrict Access: Prevent entry into the affected area.
-
Do Not Attempt a Large-Scale Cleanup: For large spills, do not attempt to clean it up yourself. Contact your institution's Environmental Health & Safety (EHS) department.[5]
-
Small Spills: For very small spills within a fume hood, you may be able to clean it up if you are trained to do so. Use an absorbent material, and decontaminate the area with a suitable agent (see disposal section).
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal: A Responsible Conclusion
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Collect Waste: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[3]
-
Consult Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3][10] Do not dispose of it down the drain.[3]
-
Decontamination: For trace amounts of residual this compound on glassware or surfaces, a dilute solution of an oxidizing agent like sodium hypochlorite can be used for decontamination, followed by a thorough rinse.[10][11][12][13] This should only be performed by trained personnel in a well-ventilated area.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
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Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
